ML148
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOQZALLOQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ML148, a 15-PGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ML148, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document details the molecular interactions, kinetic properties, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to 15-PGDH and its Role in Prostaglandin (B15479496) Metabolism
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the catabolism and inactivation of prostaglandins (B1171923), a class of bioactive lipid compounds involved in a myriad of physiological and pathological processes including inflammation, cell growth, and tissue regeneration.[1][2][3] Specifically, 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, such as prostaglandin E2 (PGE2), to their 15-keto metabolites, which exhibit significantly reduced biological activity.[4][5][6] The intracellular levels of prostaglandins are tightly regulated by the balance between their synthesis by cyclooxygenase (COX) enzymes and their degradation by 15-PGDH.[2][7] Dysregulation of this balance is implicated in various diseases, including cancer and inflammatory disorders, making 15-PGDH a compelling therapeutic target.[2][7]
This compound: A Potent and Selective 15-PGDH Inhibitor
This compound is a small molecule inhibitor of human NAD+-dependent 15-PGDH.[8] It was identified through a quantitative high-throughput screen (qHTS) and has been characterized as a potent and selective inhibitor of the enzyme.[2][7] this compound possesses a benzimidazole (B57391) core substituted with a cyclohexylamide moiety and a 3-methyl-phenyl group.[8]
Mechanism of Action of this compound
Kinetic and biophysical studies have revealed that this compound acts as an uncompetitive or noncompetitive inhibitor of 15-PGDH.[2][7][9] This mode of inhibition is consistent with experimental data showing that this compound preferentially binds to the 15-PGDH-NADH binary complex, mimicking the product of the oxidation reaction.[7] This binding stabilizes the enzyme-product complex, thereby suppressing enzymatic turnover.[7]
Docking studies suggest that this compound interacts with key residues within the 15-PGDH active site, including Ser138, Tyr151, Phe185, and Tyr217.[4][10] The interaction with Ser138 and Tyr151, which are critical for catalysis, is a shared feature among several 15-PGDH inhibitors.[4][10]
The inhibition of 15-PGDH by this compound leads to an increase in the intracellular and extracellular levels of prostaglandins, most notably PGE2.[4][8][10] This elevation of PGE2 levels can, in turn, potentiate prostaglandin-mediated signaling pathways, which have been shown to play a role in tissue regeneration and other physiological processes.[1][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and its activity against 15-PGDH.
Table 1: In Vitro Inhibitory Activity of this compound against 15-PGDH
| Parameter | Value | Reference |
| IC50 | 19 nM | [4][10] |
| IC50 | 56 nM | [7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Maximal Induction of PGE2 | Reference |
| A549 | PGE2 Induction | AC50 | 0.469 µM | 129% | [4][10] |
| LNCaP | PGE2 Induction | AC50 | 0.884 µM | 62% | [4][10] |
Table 3: Biophysical Characterization of this compound Binding to 15-PGDH
| Condition | ΔTm (°C) | Reference |
| This compound + 15-PGDH + NAD+ | 7.3 ± 0.2 | [7] |
| This compound + 15-PGDH + NADH | 13.5 ± 0.9 | [7] |
ΔTm represents the change in the melting temperature of 15-PGDH upon ligand binding, indicating stabilization.
Experimental Protocols
This protocol is based on the principle of monitoring the increase in fluorescence resulting from the conversion of non-fluorescent NAD+ to the fluorescent NADH during the 15-PGDH-catalyzed oxidation of a prostaglandin substrate.[7][11][12]
Materials:
-
Human recombinant 15-PGDH enzyme[11]
-
15-PGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.01% Tween-20)[7]
-
Prostaglandin E2 (PGE2) substrate[11]
-
NAD+ cofactor[11]
-
This compound (or other test inhibitors) dissolved in DMSO[11]
-
Black, flat-bottom 96- or 384-well microplates[11]
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~445 nm[6][11]
Procedure:
-
Prepare the Complete 15-PGDH Assay Buffer by adding DTT to the assay buffer.[11]
-
Prepare serial dilutions of this compound in DMSO.
-
To the wells of the microplate, add the following in order:
-
Assay Buffer
-
15-PGDH Enzyme
-
This compound solution (or DMSO for control wells)
-
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[11]
-
Add the PGE2 substrate to all wells.
-
Initiate the enzymatic reaction by adding the NAD+ working solution to all wells.[11]
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction (initial velocity) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
This assay measures the ability of a 15-PGDH inhibitor to increase the levels of PGE2 in the supernatant of cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (or other test inhibitors)
-
PGE2 ELISA kit
-
Cell culture plates
Procedure:
-
Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the fold-increase in PGE2 levels for each concentration of this compound relative to the vehicle control.
-
Plot the fold-increase in PGE2 against the logarithm of the this compound concentration to determine the AC50 value (the concentration that produces 50% of the maximal response).
Visualizations
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]
- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of glutamine 148 of human 15-hydroxyprostaglandin dehydrogenase in catalytic oxidation of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biocompare.com [biocompare.com]
ML148: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
ML148 is a potent and selective small molecule inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and exerts a wide range of biological effects through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of PGE2. The discovery of potent and selective inhibitors of 15-PGDH, such as this compound, has provided a valuable pharmacological tool to investigate the therapeutic potential of augmenting PGE2 signaling.
Mechanism of Action
This compound functions as a high-affinity inhibitor of 15-PGDH.[1] Its mechanism of inhibition has been characterized as uncompetitive, meaning it binds to the enzyme-substrate complex.[1] By binding to 15-PGDH, this compound prevents the oxidation of the 15-hydroxyl group of prostaglandins like PGE2 to the corresponding inactive 15-keto metabolite.[1] This inhibition leads to a localized increase in the concentration and half-life of active PGE2, thereby enhancing its downstream signaling effects.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 56 nM | Enzymatic assay with human 15-PGDH | MedChemExpress |
| IC50 | 19 nM | Enzymatic assay | [2] |
| AC50 (A549 cells) | 0.469 µM | PGE2 induction assay | [2] |
| AC50 (LNCaP cells) | 0.884 µM | PGE2 induction assay | [2] |
Table 1: Potency of this compound
| Enzyme | IC50 (nM) | Fold Selectivity vs. 15-PGDH | Reference |
| 15-PGDH | 56 | - | MedChemExpress |
| ALDH1A1 | 36,000 | >640 | MedChemExpress |
| HADH2 | >57,500 | >1000 | MedChemExpress |
| HSD17β4 | >57,500 | >1000 | MedChemExpress |
Table 2: Selectivity of this compound against other dehydrogenases
Signaling Pathways
The primary function of this compound is to modulate the prostaglandin signaling pathway by preventing the degradation of PGE2. The elevated levels of PGE2 can then activate its four cognate receptors, leading to diverse downstream signaling events.
Caption: this compound inhibits 15-PGDH, increasing active PGE2 levels and downstream signaling.
Experimental Protocols
15-PGDH Enzymatic Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits where this compound is often used as a positive control.[3]
Objective: To determine the in vitro inhibitory activity of a test compound against human 15-PGDH.
Materials:
-
Human recombinant 15-PGDH enzyme
-
15-PGDH Assay Buffer
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ solution
-
Test compound (e.g., this compound as a positive control)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare the Complete 15-PGDH Assay Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the positive control (this compound).
-
In a multi-well plate, add the assay buffer, 15-PGDH enzyme, and the test compound or control to designated wells. Include wells for 100% initial activity (enzyme and solvent) and background (buffer and solvent).
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the PGE2 substrate to all wells.
-
Initiate the enzymatic reaction by adding the NAD+ working solution to all wells.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 445 nm) in kinetic mode for 30 minutes at room temperature. The increase in fluorescence corresponds to the formation of NADH.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Prostaglandin E2 Measurement Assay
This protocol outlines a general procedure for measuring changes in PGE2 levels in cell culture supernatants following treatment with this compound.[4]
Objective: To quantify the effect of this compound on PGE2 accumulation in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
PGE2 ELISA or HTRF kit
-
Multi-well cell culture plates
-
Microplate reader (absorbance or fluorescence/time-resolved fluorescence)
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 measurement using a commercial ELISA or HTRF kit according to the manufacturer's protocol. This typically involves a competitive binding assay where PGE2 in the sample competes with a labeled PGE2 for binding to a specific antibody.
-
Generate a standard curve using the provided PGE2 standards.
-
Determine the concentration of PGE2 in the cell supernatants by interpolating from the standard curve.
-
Plot the PGE2 concentration against the this compound concentration to determine the dose-dependent effect of the inhibitor.
Experimental Workflow Visualization
Caption: Workflow for characterizing the activity of this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the 15-PGDH/PGE2 axis. Its high potency and selectivity make it suitable for a range of in vitro and cell-based studies. This technical guide provides a foundational understanding of this compound's function and offers detailed protocols to facilitate its use in the laboratory. Further research into the in vivo efficacy and therapeutic potential of this compound and other 15-PGDH inhibitors is warranted and holds promise for the development of novel therapeutics for a variety of diseases.
References
- 1. Calcium transients trigger switch-like discharge of prostaglandin E2 in an extracellular signal-regulated kinase-dependent manner [elifesciences.org]
- 2. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
The Interplay of Prostaglandin Modulation and Rho GTPase Signaling: A Technical Guide to ML148 and its Relevance to the Cdc42 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways influenced by the small molecule ML148. While not a direct modulator of prostaglandin (B15479496) receptors, this compound serves as a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (B1171923). By inhibiting 15-PGDH, this compound effectively increases the local concentration and signaling duration of prostaglandins, particularly prostaglandin E2 (PGE2). This guide elucidates the downstream consequences of elevated PGE2 signaling, with a specific focus on its intersection with the Rho GTPase family member, Cdc42, a critical regulator of cellular processes frequently dysregulated in disease.
Furthermore, this document will address a potential point of clarification regarding the similarly named compound, ML141, a selective inhibitor of Cdc42. Understanding the distinct mechanisms of this compound and ML141 is crucial for dissecting the complex signaling cascades initiated by prostaglandins.
This compound and the Modulation of Prostaglandin Signaling
This compound is a valuable chemical tool for studying the physiological and pathological roles of prostaglandins. Its primary mechanism of action is the inhibition of 15-PGDH, leading to an accumulation of prostaglandins in the cellular microenvironment.[1] This targeted inhibition allows for the amplification of endogenous prostaglandin signaling, providing a powerful method to study their downstream effects in various biological contexts, including tissue regeneration, inflammation, and cancer.[2][3][4]
Quantitative Data for this compound
The inhibitory potency of this compound against 15-PGDH has been quantified in various studies. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 19 nM | Human | in vitro enzymatic assay | [5] |
| IC₅₀ | 11 nM | Human | in vitro enzymatic assay | [6] |
| AC₅₀ (PGE2 induction) | 0.469 µM | Human (A549 cells) | Cell-based assay | [5][7] |
| AC₅₀ (PGE2 induction) | 0.884 µM | Human (LNCaP cells) | Cell-based assay | [5] |
The Prostaglandin E2 (PGE2) Signaling Pathway
Elevated levels of PGE2, resulting from 15-PGDH inhibition by this compound, lead to the activation of specific G protein-coupled receptors (GPCRs) known as EP receptors (EP1-4).[8][9] Each EP receptor subtype couples to distinct intracellular signaling pathways, resulting in a diverse range of cellular responses.[8][10]
PGE2 Receptor Signaling Cascades
The binding of PGE2 to its receptors initiates a cascade of intracellular events. The primary signaling pathways associated with each receptor are outlined below:
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels ([Ca²⁺]i) through the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[8][11]
-
EP3 Receptor: Coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
The following diagram illustrates the primary signaling pathways initiated by PGE2 binding to its receptors.
The Intersection of PGE2 Signaling and the Cdc42 Pathway
Recent research has demonstrated a link between PGE2 signaling and the activation of Rho family GTPases, including Cdc42.[12] Cdc42 is a key regulator of the actin cytoskeleton, cell polarity, and cell migration.[13] Its activity is tightly controlled by a cycle of GTP binding (active state) and GDP binding (inactive state).
PGE2-mediated activation of its receptors, particularly EP1 and EP4, can lead to the activation of Cdc42.[12] This activation is a crucial downstream event in PGE2-induced cell migration.[12]
The following diagram illustrates the convergence of the PGE2 signaling pathway on Cdc42 activation.
ML141: A Selective Inhibitor of Cdc42
To investigate the role of Cdc42 in various cellular processes, including those downstream of prostaglandin signaling, researchers utilize selective inhibitors. ML141 is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[14][15][16] It binds to an allosteric site on Cdc42, preventing its activation and subsequent interaction with downstream effectors.[14][17]
Quantitative Data for ML141
The following table summarizes key quantitative data for ML141, highlighting its potency and selectivity for Cdc42.
| Parameter | Value | Target | Assay Conditions | Reference |
| EC₅₀ | 2.1 µM | Cdc42 (wild type) | in vitro | [18] |
| EC₅₀ | 2.6 µM | Cdc42 (Q61L mutant) | in vitro | [18] |
| IC₅₀ | ~2 µM | Cdc42 | Bead-based GTP substrate assay with EDTA | [15] |
| IC₅₀ | >100 µM | Rac1, Rab2, Rab7, Ras | Multiplex screen | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the prostaglandin-Cdc42 signaling axis.
15-PGDH Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the measurement of 15-PGDH enzymatic activity.[6][19]
Principle: The assay measures the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of a prostaglandin substrate.
Materials:
-
96-well white microplate
-
Fluorometric plate reader (Ex/Em = 340/445 nm or 535/587 nm depending on the kit)
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer
-
Prostaglandin substrate (e.g., PGE2)
-
NAD⁺ solution
-
NADH Standard
-
This compound (or other inhibitors)
-
Tissue or cell lysates
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 100 µL of ice-cold 15-PGDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in 15-PGDH Assay Buffer according to the kit manufacturer's instructions.
-
-
Reaction Setup:
-
To appropriate wells of the 96-well plate, add:
-
Blank: Assay Buffer
-
100% Initial Activity: Assay Buffer, 15-PGDH enzyme, and solvent control.
-
Inhibitor Wells: Assay Buffer, 15-PGDH enzyme, and inhibitor (e.g., this compound).
-
Sample Wells: Sample lysate.
-
-
Adjust the final volume in each well with Assay Buffer.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the prostaglandin substrate and NAD⁺ working solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 10-40 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the kinetic curve.
-
Subtract the blank reading from all measurements.
-
Determine the percent inhibition for inhibitor wells relative to the 100% initial activity control.
-
Calculate IC₅₀ values for inhibitors using a suitable software.
-
The following diagram outlines the workflow for the 15-PGDH activity assay.
Cdc42 Activation Assay (Pull-down)
This protocol is based on commercially available kits for the detection of active, GTP-bound Cdc42.[20][21][22][23]
Principle: A GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the GTP-bound form of Cdc42, is used to pull down active Cdc42 from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.
Materials:
-
Cell culture reagents
-
Cdc42 activator (e.g., EGF, bradykinin) or inhibitor (e.g., ML141)
-
Ice-cold PBS
-
1X Assay/Lysis Buffer
-
Cell scraper
-
Microcentrifuge tubes
-
PAK1 PBD Agarose beads or Glutathione resin and GST-PAK1-PBD
-
GTPγS and GDP for positive and negative controls
-
Primary antibody against Cdc42
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with activators or inhibitors as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold 1X Assay/Lysis Buffer.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Control Preparation (Optional but Recommended):
-
To an aliquot of untreated cell lysate, add EDTA, followed by GTPγS (non-hydrolyzable GTP analog) for a positive control or GDP for a negative control.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding MgCl₂.
-
-
Pull-down of Active Cdc42:
-
To each lysate sample (and controls), add PAK1 PBD Agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation.
-
Wash the beads several times with Assay/Lysis Buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Cdc42.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Analyze the band intensity to determine the relative amount of active Cdc42.
-
The following diagram illustrates the workflow for the Cdc42 pull-down activation assay.
Conclusion
This technical guide has detailed the indirect influence of the 15-PGDH inhibitor, this compound, on prostaglandin signaling and its subsequent impact on the Cdc42 pathway. By understanding the distinct roles of this compound in elevating prostaglandin levels and ML141 in directly inhibiting Cdc42, researchers can more effectively design experiments to dissect this complex signaling network. The provided quantitative data, pathway diagrams, and experimental protocols serve as a comprehensive resource for professionals in the fields of cell signaling, drug discovery, and biomedical research. The continued investigation into the interplay between prostaglandins and Rho GTPases holds significant promise for the development of novel therapeutic strategies for a range of diseases.
References
- 1. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2-mediated migration of human trophoblast requires RAC1 and CDC42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. ML141 is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 15. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. abcam.com [abcam.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 22. Cdc42 Activation Assays [cellbiolabs.com]
- 23. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
ML148: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of ML148, a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2), a key signaling molecule involved in a myriad of physiological and pathological processes. By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, thereby modulating its downstream signaling pathways. This guide details the discovery of this compound through a quantitative high-throughput screen, its selectivity profile, the experimental protocols for its characterization, and the signaling pathways it influences. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in inflammation, immune responses, tissue repair, and cancer biology. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key catabolic enzyme that converts PGE2 into its inactive metabolite, 15-keto-PGE2. Elevated expression of 15-PGDH has been linked to the suppression of tissue regeneration and anti-tumor immunity. Conversely, inhibition of 15-PGDH has been shown to promote the regeneration of various tissues, including bone marrow, liver, and colon, by increasing endogenous PGE2 levels.
This compound has emerged as a valuable chemical probe for studying the biological functions of 15-PGDH and as a potential starting point for the development of novel therapeutics. This document serves as a comprehensive resource on the discovery, mechanism of action, and experimental basis of this compound.
Discovery and Selectivity of this compound
This compound was identified through a quantitative high-throughput screen (qHTS) of a large chemical library for inhibitors of human 15-PGDH.[1] The screen identified several classes of inhibitors, with this compound (also referred to as CID-3243760) emerging as a high-affinity, uncompetitive inhibitor.[1]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Inhibition Mechanism | Reference |
| 15-PGDH | 56 | Uncompetitive | [2] |
Table 1: Inhibitory Activity of this compound against 15-PGDH.
| Enzyme | IC50 (nM) | Selectivity (fold vs. 15-PGDH) | Reference |
| 15-PGDH | 56 | 1 | [2] |
| Aldehyde dehydrogenase 1A1 (ALDH1A1) | 36,000 | >640 | [2] |
| Hydroxyacyl-CoA dehydrogenase type-2 (HADH2) | >57,500 | >1026 | [2] |
| 17β-Hydroxysteroid dehydrogenase 4 (HSD17β4) | >57,500 | >1026 | [2] |
Table 2: Selectivity Profile of this compound.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental procedures. The detailed methodologies for the primary screening assay and a generic 15-PGDH activity assay are provided below.
Quantitative High-Throughput Screening (qHTS) for 15-PGDH Inhibitors
This protocol outlines the key steps in the qHTS assay that led to the discovery of this compound.[1]
Principle: The assay measures the enzymatic activity of 15-PGDH by monitoring the increase in fluorescence resulting from the conversion of the non-fluorescent cofactor NAD+ to the fluorescent NADH upon the oxidation of PGE2.
Materials:
-
Human recombinant 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Compound library in DMSO
-
1536-well black, solid-bottom microplates
-
High-throughput fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of 15-PGDH enzyme in assay buffer to a final concentration of 20 nM.
-
Compound Plating: Using a pintool, transfer 23 nL of library compounds dissolved in DMSO into the 1536-well plates.
-
Enzyme Addition: Dispense 3 µL of the 15-PGDH enzyme solution into each well containing the library compounds.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 1 µL of a substrate/cofactor solution (final concentrations of 30 µM PGE2 and 1 mM NAD+) to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately after substrate addition, measure the fluorescence intensity (excitation: 340 nm, emission: 450 nm) at multiple time points (e.g., every 30 seconds for 4 readings) using a high-throughput plate reader.
-
Data Analysis: Calculate the rate of reaction by determining the change in fluorescence over time. Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Concentration-response curves are generated for each compound to determine their potency (IC50).
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting 15-PGDH, leading to an accumulation of PGE2. This elevated PGE2 then activates its downstream signaling pathways through binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.
PGE2 Signaling Pathway
The binding of PGE2 to its receptors initiates distinct intracellular signaling cascades:
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C pathway.
-
EP2 and EP4: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
The activation of these pathways, particularly through EP2 and EP4, can lead to the activation of downstream transcription factors such as CREB (cAMP response element-binding protein) and modulate various cellular processes including proliferation, survival, and inflammation.
References
The Central Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the biological inactivation of prostaglandins (B1171923), most notably prostaglandin (B15479496) E2 (PGE2). By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins into 15-keto metabolites, 15-PGDH functions as a key negative regulator of prostaglandin signaling.[1] This guide provides a comprehensive overview of the multifaceted role of 15-PGDH in fundamental cellular processes, its implications in pathophysiology, and its emergence as a promising therapeutic target. We will delve into its function as a tumor suppressor, its pivotal role in tissue regeneration, the intricate signaling pathways that govern its expression and activity, and the current landscape of 15-PGDH inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this burgeoning field.
Introduction: The Gatekeeper of Prostaglandin Signaling
Prostaglandins are a class of bioactive lipids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, immunity, cell growth, and tissue homeostasis. The cellular levels of prostaglandins are tightly controlled by a balance between their synthesis, primarily mediated by cyclooxygenase (COX) enzymes, and their degradation. 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, acting as a physiological antagonist to the pro-proliferative and pro-inflammatory actions of PGE2.[1]
The Dichotomous Role of 15-PGDH in Cellular Processes
The functional significance of 15-PGDH is context-dependent, exhibiting both protective and restrictive roles in different biological settings. Its dual nature as a tumor suppressor and a negative regulator of tissue repair underscores its importance in maintaining cellular and tissue homeostasis.
15-PGDH as a Tumor Suppressor
A substantial body of evidence has established 15-PGDH as a potent tumor suppressor in various malignancies. Its expression is frequently downregulated or lost in cancerous tissues compared to their normal counterparts, leading to an accumulation of PGE2, which in turn promotes tumorigenesis through various mechanisms.
-
Antagonism with COX-2: In many cancers, there is a reciprocal relationship between the expression of 15-PGDH and COX-2. While COX-2 is often overexpressed, promoting PGE2 synthesis and tumor growth, 15-PGDH expression is suppressed, further amplifying the pro-tumorigenic effects of PGE2.
-
Induction of Apoptosis and Cell Cycle Arrest: Overexpression of 15-PGDH in cancer cells has been shown to induce apoptosis and cell cycle arrest. This is achieved through the modulation of key regulatory proteins. In gastric cancer, for instance, 15-PGDH overexpression leads to the upregulation of pro-apoptotic proteins like BAK, BAX, and p53, and a downregulation of anti-apoptotic proteins such as Survivin, BCL-2, and BCL-XL.[2] Furthermore, it can induce cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors like p21 and p16.[2]
15-PGDH in Tissue Repair and Regeneration
While its role in suppressing tumorigenesis is beneficial, the prostaglandin-degrading activity of 15-PGDH can be detrimental in the context of tissue repair and regeneration. Elevated levels of PGE2 are known to promote the proliferation and differentiation of stem cells, which is essential for tissue regeneration. By degrading PGE2, 15-PGDH can impede these restorative processes.
-
Hematopoietic Regeneration: Inhibition of 15-PGDH has been shown to accelerate hematopoietic recovery following bone marrow transplantation.[3] This is attributed to the increased levels of PGE2 in the bone marrow, which in turn stimulates the production of key cytokines like CXCL12 and Stem Cell Factor (SCF) that are crucial for hematopoietic stem cell (HSC) homing and maintenance.[4]
-
Gastrointestinal and Liver Regeneration: Studies in mouse models have demonstrated that genetic knockout or pharmacological inhibition of 15-PGDH enhances the regeneration of the colonic epithelium after injury and promotes liver regeneration following partial hepatectomy.[3]
Quantitative Data on 15-PGDH Function and Regulation
To provide a clearer understanding of the biochemical and physiological properties of 15-PGDH, the following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetics of 15-PGDH
| Substrate | Coenzyme | Km | Vmax | Source |
| Prostaglandin E2 (PGE2) | NAD+ | ~3.4 µM | - | [5] |
| Prostaglandin A1 (PGA1) | NAD+ | - | 0.60 µg of 15-keto-PGA1/mg of protein per min | |
| NAD+ | - | - | - |
Note: Vmax values are highly dependent on experimental conditions and enzyme purity.
Table 2: Expression of 15-PGDH in Cancer vs. Normal Tissue
| Cancer Type | Tissue | Change in Expression | Fold Change (approx.) | Source |
| Colorectal Cancer | Human Colon | Decreased | 85% of cases showed reduced levels | [6] |
| Gastric Cancer | Human Stomach | Decreased | 5.7 to 8.3-fold less in cancer tissue | |
| Non-Small Cell Lung Cancer | Human Lung | Decreased | High expression in 40% of NSCLC vs. 100% in normal |
Table 3: Effect of 15-PGDH Knockout on PGE2 Levels in Mice
| Tissue | Fold Increase in PGE2 (KO vs. WT) | Age of Mice | Source |
| Bone Marrow | ~2-fold | Young (2-3 months) | [3] |
| Bone Marrow | 1.77-fold | Aged (15 months) | [7] |
| Colon | ~2-fold | Young (2-3 months) | [3] |
| Colon | 1.83-fold | Aged (15 months) | [7] |
| Liver | ~2-fold | Young (2-3 months) | [3] |
| Lung | ~2-fold | Young (2-3 months) | [3] |
| Lung | 1.39-fold | Aged (15 months) | [7] |
| Spleen | 1.65-fold | Aged (15 months) | [7] |
Table 4: Inhibitory Potency of Selected 15-PGDH Inhibitors
| Inhibitor | IC50 | Ki | Source |
| SW033291 | 1.5 nM | 0.1 nM | [8] |
| (+)-SW033291 | - | - | |
| ML148 | 19 nM | - | [5] |
| 15-PGDH-IN-1 | 3 nM | - | [9] |
| 15-PGDH-IN-2 | 0.274 nM | - | [9] |
| Compound 4 (rhodanine alkylidene) | 20 nM | - | [10] |
| Compound 3 (aminooxy amide) | 6 µM | - | [10] |
| 15-epi-PGE1 | 170 µM | - | [9] |
Signaling Pathways Involving 15-PGDH
The expression and activity of 15-PGDH are tightly regulated by complex signaling networks, and its downstream effects are mediated through the modulation of various signaling pathways.
Regulation of 15-PGDH Expression by TGF-β
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of 15-PGDH expression. TGF-β, a potent tumor suppressor in the gastrointestinal tract, directly induces the transcription of the 15-PGDH gene. This induction occurs without the need for intermediate protein synthesis, indicating that 15-PGDH is a direct target of the TGF-β signaling pathway.
References
- 1. NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH is reduced and induces apoptosis and cell cycle arrest in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. 15-Hydroxyprostaglandin dehydrogenase is down-regulated in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
ML148: A Potent and Selective Chemical Probe for the Investigation of Prostaglandin Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid signaling molecules that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue regeneration. The biological activity of prostaglandins is tightly regulated not only by their synthesis but also by their rapid degradation. A key enzyme in this catabolic pathway is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, rendering them biologically inactive.[1][2] The development of potent and selective inhibitors of 15-PGDH has provided researchers with invaluable tools to probe the functional roles of prostaglandins by preventing their degradation and thereby augmenting their local concentrations and signaling.
This technical guide focuses on ML148, a potent and selective small-molecule inhibitor of 15-PGDH. We will delve into its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use in prostaglandin (B15479496) research, and a visual representation of the signaling pathway it modulates. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a chemical probe to explore the intricacies of prostaglandin signaling.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3] 15-PGDH is the principal enzyme responsible for the catabolism and inactivation of a variety of prostaglandins, including prostaglandin E2 (PGE2), PGD2, and PGF2α.[1] The enzyme catalyzes the conversion of the biologically active 15-hydroxy-prostaglandins into their inactive 15-keto-prostaglandin metabolites.[1] By inhibiting 15-PGDH, this compound effectively blocks this degradation pathway, leading to an accumulation of active prostaglandins in tissues and biological fluids.[4] This elevation of local prostaglandin concentrations potentiates their downstream signaling effects, which can include enhanced tissue regeneration and modulation of inflammatory responses.[4][5]
Quantitative Data
The potency and selectivity of a chemical probe are paramount to its utility in research. This compound has been characterized as a highly potent and selective inhibitor of 15-PGDH. The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound against 15-PGDH
| Parameter | Value | Reference |
| IC50 | 56 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Reference |
| 15-PGDH | 56 | [3] |
| ALDH1A1 | 36,000 | [3] |
| HADH2 | >57,500 | [3] |
| HSD17β4 | >57,500 | [3] |
This selectivity profile demonstrates that this compound is significantly more potent for 15-PGDH compared to other tested enzymes, highlighting its specificity as a chemical probe.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study prostaglandin biology.
In Vitro 15-PGDH Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound in inhibiting 15-PGDH activity.
Materials:
-
Recombinant human 15-PGDH enzyme
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well or 384-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of desired concentrations.
-
In the wells of the microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant 15-PGDH enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of PGE2 and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
-
Measure the fluorescence of NADH, a product of the reaction, at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition of 15-PGDH activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Prostaglandin Accumulation Assay
This protocol measures the effect of this compound on the accumulation of prostaglandins in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to induce prostaglandin production (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for the specific prostaglandin of interest (e.g., PGE2) or LC-MS/MS for prostaglandin quantification.[6]
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation period.
-
Add the stimulus (e.g., LPS) to the cell culture medium to induce prostaglandin synthesis.
-
Incubate the cells for a specific time period to allow for prostaglandin production and accumulation.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the prostaglandin of interest in the supernatant using a validated method such as ELISA or LC-MS/MS.[7]
-
Analyze the data to determine the dose-dependent effect of this compound on prostaglandin accumulation.
In Vivo Evaluation of this compound in a Tissue Regeneration Model
This protocol outlines a general approach to assess the in vivo efficacy of this compound in promoting tissue regeneration.
Materials:
-
Animal model of tissue injury (e.g., partial hepatectomy, colitis model)[4]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia and surgical equipment (if necessary)
-
Tissue collection and processing reagents
-
Methods for assessing tissue regeneration (e.g., histology, measurement of tissue mass, quantification of prostaglandin levels in tissue)
Procedure:
-
Induce tissue injury in the experimental animals according to the established model.
-
Administer this compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dosing regimen.
-
Monitor the animals for the duration of the experiment, assessing relevant physiological parameters.
-
At the end of the study, euthanize the animals and collect the injured tissue.
-
Process the tissues for analysis. This may include:
-
Histological analysis: To assess tissue morphology and markers of regeneration.
-
Measurement of tissue mass or function: To quantify the extent of regeneration.
-
Quantification of prostaglandin levels: To confirm the in vivo target engagement of this compound. This is typically done by homogenizing the tissue and measuring prostaglandin concentrations using LC-MS/MS.
-
-
Statistically analyze the data to determine if this compound treatment resulted in a significant enhancement of tissue regeneration compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Prostaglandin Degradation Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
This compound is a valuable chemical probe for the study of prostaglandin biology due to its high potency and selectivity for 15-PGDH. By inhibiting the primary enzyme responsible for prostaglandin degradation, this compound allows for the investigation of the downstream consequences of elevated prostaglandin signaling in a variety of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of prostaglandins in health and disease. The continued use of well-characterized chemical probes like this compound will undoubtedly contribute to a deeper understanding of these important lipid mediators and may pave the way for novel therapeutic strategies targeting the prostaglandin pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of ML148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML148 is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, most notably prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an accumulation of PGE2, a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, tissue regeneration, and cancer progression. Understanding the selectivity profile of this compound is paramount for its development as a chemical probe and potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, 15-PGDH, as well as a limited number of other dehydrogenases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of this compound's selectivity.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. 15-PGDH |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 56 | 1 |
| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 36,000 | ~643 |
| Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2) | >57,500 | >1027 |
| 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17β4) | >57,500 | >1027 |
Note: The available public data on the broader selectivity of this compound, for instance against a comprehensive kinase panel, is limited. The data presented here is based on targeted assays against related dehydrogenase enzymes.
Signaling Pathway of 15-PGDH Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of 15-PGDH, which disrupts the normal degradation pathway of prostaglandins. This leads to an accumulation of prostaglandins, particularly PGE2, which can then signal through its various receptors (EP1, EP2, EP3, and EP4) to modulate downstream cellular processes.
Experimental Protocols
The determination of the selectivity profile of a compound relies on robust and well-defined experimental assays. Below are the general methodologies for the key experiments cited in the quantitative data table.
15-PGDH Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of 15-PGDH. A common method involves monitoring the reduction of NAD+ to NADH, which produces a fluorescent signal.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Dilute recombinant human 15-PGDH enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate, prostaglandin E2 (PGE2), in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the cofactor, NAD+, in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the 15-PGDH enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of PGE2 and NAD+ to all wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Off-Target Dehydrogenase Assays (Biochemical)
To assess the selectivity of this compound, its inhibitory activity is tested against other related dehydrogenases, such as ALDH1A1, HADH2, and HSD17β4. The assay principles are similar to the 15-PGDH assay, typically involving monitoring the production of NADH or NADPH.
General Methodology:
-
Enzyme and Substrate: Utilize the specific recombinant enzyme (e.g., ALDH1A1, HADH2, or HSD17β4) and its corresponding substrate and cofactor (NAD+ or NADP+).
-
Reaction Conditions: Optimize the buffer conditions (pH, ionic strength) for each specific enzyme.
-
Detection: Monitor the change in absorbance at 340 nm or fluorescence corresponding to the production of NADH or NADPH.
-
Data Analysis: Calculate IC50 values as described for the 15-PGDH assay.
Conclusion
This compound is a potent and highly selective inhibitor of 15-PGDH. The available data demonstrates a significant therapeutic window, with selectivity of over 600-fold against other tested dehydrogenases. The primary mechanism of action involves the accumulation of prostaglandins, leading to the modulation of various downstream signaling pathways. The provided experimental protocols offer a foundation for the further characterization and application of this compound in both basic research and drug development. It is important to note that a comprehensive selectivity profile against a broader range of targets, such as a full kinome panel, would provide a more complete understanding of this compound's off-target effects and is a recommended area for future investigation.
ML148: A Technical Guide to the Inhibition of Prostaglandin Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, tissue repair, and cancer biology. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of 15-PGDH presents a promising therapeutic strategy to potentiate the beneficial effects of PGE2, particularly in tissue regeneration. ML148 has been identified as a potent and selective inhibitor of 15-PGDH. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction to Prostaglandin E2 Degradation
Prostaglandins (B1171923) are a group of bioactive lipids derived from arachidonic acid that play crucial roles in numerous cellular and physiological processes.[1] Prostaglandin E2 (PGE2), a key member of this family, is synthesized via the cyclooxygenase (COX) pathway and exerts its effects through binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] The biological actions of PGE2 are terminated through enzymatic degradation, a process primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4]
15-PGDH is a member of the short-chain dehydrogenase/reductase family and catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins to the corresponding 15-keto metabolites, which exhibit greatly reduced biological activity.[3][5] This enzymatic conversion is the rate-limiting step in prostaglandin catabolism.[6] Given its critical role in regulating PGE2 levels, 15-PGDH has emerged as a significant therapeutic target.[7] Inhibition of 15-PGDH can elevate endogenous PGE2 levels, thereby promoting tissue repair and regeneration.[1]
This compound: A Potent 15-PGDH Inhibitor
This compound is a small molecule that has been identified as a potent and selective inhibitor of 15-PGDH.[8] Its ability to block the degradation of PGE2 makes it a valuable research tool for studying prostaglandin signaling pathways and a potential lead compound for the development of novel therapeutics aimed at tissue regeneration.[7][8]
Quantitative Data
The inhibitory activity of this compound against 15-PGDH and its selectivity against other enzymes have been quantitatively characterized. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor.
| Target Enzyme | Inhibitor | IC50 (nM) | Reference |
| 15-PGDH | This compound | 56 | [8] |
| ALDH1A1 | This compound | 36,000 | [8] |
| HADH2 | This compound | >57,500 | [8] |
| HSD17β4 | This compound | >57,500 | [8] |
Table 1: In vitro inhibitory activity and selectivity of this compound.
In cell-based assays, this compound has been shown to increase PGE2 levels. The half-maximal activity concentration (AC50) reflects the concentration of the compound required to induce a 50% of its maximal effect in a cell-based assay.
| Cell Line | Assay | AC50 (µM) | Maximal PGE2 Induction | Reference |
| A549 | PGE2 Induction | 0.469 | 129% | |
| LNCaP | PGE2 Induction | 0.884 | 62% |
Table 2: Cell-based activity of this compound.
Signaling Pathways
Inhibition of 15-PGDH by this compound leads to an accumulation of intracellular PGE2. This elevated PGE2 can then signal in an autocrine or paracrine manner through its cognate EP receptors, initiating downstream signaling cascades.
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits that utilize this compound as a positive control.[5] The assay measures the enzymatic activity of 15-PGDH by monitoring the fluorescence of NADH produced from the reduction of NAD+.
Materials:
-
Human recombinant 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
PGE2 substrate
-
NAD+
-
This compound (positive control)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Prepare a serial dilution of this compound and test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
15-PGDH enzyme solution
-
Compound solution (or vehicle for control)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the PGE2 substrate and NAD+ solution to each well.
-
Immediately measure the fluorescence at 340 nm excitation and 445 nm emission in kinetic mode for 15-30 minutes.
-
The rate of NADH production is proportional to the 15-PGDH activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based PGE2 Induction Assay
This protocol describes a general method for measuring the effect of 15-PGDH inhibitors on PGE2 levels in cell culture, using A549 or LNCaP cells as examples.
Materials:
-
A549 or LNCaP cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum
-
This compound or other test compounds
-
Interleukin-1β (IL-1β) (optional, to stimulate PGE2 production)
-
PGE2 ELISA kit or LC-MS/MS system
-
Cell lysis buffer
Procedure:
-
Seed A549 or LNCaP cells in a multi-well plate and grow to 80-90% confluency.
-
Replace the growth medium with a serum-free or low-serum medium.
-
Treat the cells with various concentrations of this compound or test compounds for a predetermined time (e.g., 24 hours).
-
(Optional) Co-treat with a stimulant like IL-1β to induce a robust PGE2 production.
-
Collect the cell culture supernatant.
-
Lyse the cells to measure intracellular PGE2 levels (optional).
-
Quantify the concentration of PGE2 in the supernatant and/or cell lysate using a commercial PGE2 ELISA kit or by LC-MS/MS.
-
Normalize the PGE2 concentration to the cell number or total protein content.
-
Calculate the fold-increase in PGE2 levels compared to the vehicle-treated control.
-
Determine the AC50 value by plotting the fold-increase in PGE2 against the log of the compound concentration.
Conclusion
This compound is a valuable pharmacological tool for the study of prostaglandin biology. Its high potency and selectivity for 15-PGDH make it an excellent probe for elucidating the roles of PGE2 in various physiological and pathological contexts. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of 15-PGDH inhibition and the development of novel regenerative medicines. As our understanding of the intricate signaling networks governed by prostaglandins continues to grow, inhibitors like this compound will undoubtedly play a pivotal role in translating this knowledge into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Table 2, Stepwise protocol of the PGE2 HTRF assay using LNCaP cells in 384-well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foundational Research on 15-PGDH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. It covers their mechanism of action, key quantitative data for prominent inhibitors, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction to 15-PGDH and its Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2] By oxidizing the 15-hydroxyl group of PGE2 to a ketone, 15-PGDH converts it into a biologically inactive metabolite.[3] This enzymatic action serves as a critical negative regulator of PGE2 signaling, which is involved in a myriad of physiological processes including tissue regeneration, inflammation, and cell proliferation.[1][2]
The inhibition of 15-PGDH has emerged as a promising therapeutic strategy for conditions where elevated PGE2 levels are beneficial. By blocking the degradation of PGE2, 15-PGDH inhibitors effectively increase its local concentration, thereby enhancing its pro-regenerative and cytoprotective effects.[1][2] Foundational research has demonstrated the potential of 15-PGDH inhibitors in promoting the repair of various tissues, including bone marrow, colon, and liver.[2][4][5]
Quantitative Data on 15-PGDH Inhibitors
The following table summarizes the quantitative data for several key 15-PGDH inhibitors, providing a comparative overview of their potency.
| Inhibitor | IC50 (nM) | Ki (nM) | Cell-Based Assay EC50 (nM) | Notes |
| SW033291 | 1.5 | 0.1 | ~75 (A549 cells) | A potent, high-affinity, non-competitive inhibitor.[1][6][7][8][9] |
| ML148 | 19, 56 | - | 469 (A549 cells), 884 (LNCaP cells) | A potent and selective inhibitor.[10][11] |
| (+)-SW209415 | 0.43 | - | - | A tight-binding inhibitor.[12] |
| SW222746 | 1.2 | - | - | A tight-binding inhibitor.[12] |
| HW201877 | 3.6 | - | - | Orally active inhibitor.[13] |
| 15-PGDH-IN-1 | 3 | - | - | Orally active inhibitor.[11] |
| Ciglitazone | 2,700 | - | - | A thiazolidinedione with off-target effects.[14] |
| CT-8 | - | ~90 | - | An optimized thiazolidinedione derivative.[14] |
Core Signaling Pathway
Inhibition of 15-PGDH leads to an accumulation of PGE2, which then binds to its G protein-coupled receptors (EP1, EP2, EP3, and EP4) on the cell surface to initiate downstream signaling cascades. These pathways can influence a variety of cellular processes, including proliferation, migration, and cytokine production.
Figure 1: Simplified signaling pathway of 15-PGDH inhibition and subsequent PGE2-mediated cellular response.
Experimental Protocols
In Vitro 15-PGDH Enzymatic Assay (Fluorescence-Based)
This protocol is adapted from commercially available inhibitor screening kits and published research.[15][16]
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
PGE2 substrate
-
Test inhibitor compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the 15-PGDH enzyme, NAD+, PGE2 substrate, and test inhibitors in the assay buffer.
-
Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the inhibitors.
-
100% Initial Activity Wells: Add assay buffer, 15-PGDH enzyme, and the inhibitor solvent.
-
Inhibitor Wells: Add assay buffer, 15-PGDH enzyme, and the test inhibitor at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the PGE2 substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence at Ex/Em = 340/445 nm, which corresponds to the production of NADH.[1][7]
-
Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration. IC50 values can be calculated using a sigmoidal dose-response curve.
Cell-Based Assay for 15-PGDH Inhibitor Screening
This protocol is based on methods used to evaluate the cellular activity of 15-PGDH inhibitors.[8][17]
Materials:
-
A suitable cell line (e.g., A549 adenocarcinoma cells)
-
Cell culture medium and supplements
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
Test inhibitor compounds
-
PGE2 ELISA kit
-
Cell lysis buffer and protein assay reagents
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitors for a predetermined period.
-
PGE2 Stimulation: Add IL-1β to the cell culture medium to induce the production of PGE2.
-
Sample Collection: After an incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Determine the fold-increase in PGE2 levels in the presence of the inhibitor compared to the vehicle control. EC50 values can be calculated to determine the concentration of the inhibitor that produces 50% of the maximal effect.
Experimental and Logical Workflows
High-Throughput Screening (HTS) Workflow for 15-PGDH Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel 15-PGDH inhibitors.
Figure 2: A representative workflow for the discovery and preclinical development of 15-PGDH inhibitors.
In Vivo Experimental Workflow: Mouse Model of Colitis
This diagram outlines a common in vivo experimental design to evaluate the efficacy of a 15-PGDH inhibitor in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[8]
Figure 3: A typical experimental workflow for evaluating a 15-PGDH inhibitor in a mouse model of colitis.
Conclusion
The foundational research on 15-PGDH inhibitors has established a strong rationale for their development as therapeutic agents, particularly in the context of tissue regeneration and repair. The continued discovery and characterization of potent and selective inhibitors, coupled with a deeper understanding of the downstream consequences of PGE2 signaling, will be crucial for translating the promise of this therapeutic strategy into clinical applications. This guide provides a comprehensive summary of the core knowledge in this field to aid researchers and drug developers in their ongoing efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 8. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML141, a Selective CDC42 GTPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ML141, a potent and selective, non-competitive inhibitor of the CDC42 GTPase. The initial user request referenced "ML148," however, extensive research has clarified that the molecule with the described activity is ML141 (CID-2950007). ML141 serves as a valuable tool for investigating the roles of CDC42 in various cellular processes.
Mechanism of Action
ML141 is an allosteric inhibitor that selectively targets the active, GTP-bound form of CDC42. By binding to a site distinct from the nucleotide-binding pocket, ML141 induces a conformational change that leads to the dissociation of GTP, thereby inactivating the protein. This inhibition is highly selective for CDC42, with significantly lower activity against other Rho family GTPases such as Rac1 and RhoA. The primary cellular consequences of CDC42 inhibition by ML141 include the disruption of actin cytoskeleton dynamics, leading to the inhibition of filopodia formation and cell migration.
CDC42 Signaling Pathway
The following diagram illustrates the central role of CDC42 in signaling pathways that regulate actin polymerization and cell motility. ML141's point of intervention is shown to block these downstream effects.
Caption: CDC42 Signaling Pathway and ML141 Inhibition.
Quantitative Data Summary
The following table summarizes the quantitative effects of ML141 in various cellular assays.
| Assay Type | Cell Line | ML141 Concentration | Observed Effect | Reference |
| CDC42 Activation | Human Dermal Microvascular Endothelial Cells (HDMECs) | 10 µM | ~63% decrease in active CDC42-GTP | [1] |
| Filopodia Formation | HaCaT | 10 µM | Significant inhibition of filopodia | [2] |
| Cell Migration | Human Ovarian Carcinoma (OVCA429, SKOV3ip) | Dose-dependent | Inhibition of cell migration | [3] |
| Viral Infection | HaCaT (HPV16 PsV) | 10 µM | ~74% decrease in infection | [2] |
| EC50 (in vitro) | Wild-Type CDC42 | 2.1 µM | 50% effective concentration | [4] |
| EC50 (in vitro) | Q61L Mutant CDC42 | 2.6 µM | 50% effective concentration | [4] |
Experimental Protocols
CDC42 Activation Assay (G-LISA)
This protocol is adapted for a 96-well plate format using a G-LISA™ kit.
Experimental Workflow:
Caption: G-LISA Experimental Workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., Swiss 3T3 fibroblasts) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum starve the cells for 2-4 hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentration of ML141 (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis: Lyse the cells according to the G-LISA™ kit manufacturer's instructions and collect the supernatant.
-
G-LISA™ Assay:
-
Add 50 µL of cell lysate to each well of the CDC42-GTP binding plate.
-
Incubate at 4°C for 30 minutes with gentle agitation.
-
Wash the wells three times with the provided wash buffer.
-
Add 50 µL of diluted anti-CDC42 antibody to each well and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µL of diluted secondary antibody-HRP conjugate and incubate at room temperature for 45 minutes.
-
Wash the wells three times.
-
Add 50 µL of HRP substrate and incubate at 37°C for 15 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings to the protein concentration of each lysate.
Filopodia Formation Assay
This protocol describes the visualization and quantification of filopodia.
Experimental Workflow:
Caption: Filopodia Formation Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT or Swiss 3T3) on fibronectin-coated glass coverslips in a 24-well plate.
-
Inhibitor Treatment: Once the cells have adhered, treat them with ML141 (e.g., 10 µM) or vehicle control for 2 hours.
-
Stimulation: Stimulate filopodia formation by adding an agonist such as Bradykinin (100 ng/mL) for 10-15 minutes.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin using a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 30 minutes.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on glass slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell using image analysis software (e.g., ImageJ).
-
Cell Migration Assay (Transwell)
This protocol utilizes a Transwell® system to assess cell migration.
Experimental Workflow:
Caption: Transwell Cell Migration Assay Workflow.
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., OVCA429) to sub-confluency.
-
Serum starve the cells overnight.
-
Trypsinize and resuspend the cells in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentration of ML141 or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well Transwell® plate.
-
Place the Transwell® insert (8 µm pore size) into the well.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the insert with water and allow it to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
References
Application Notes and Protocols for the In Vitro Use of ML141, a Selective CDC42 Inhibitor
A Note on Nomenclature: The compound ML148 was initially specified. However, literature predominantly identifies ML141 (also known as CID-2950007) as the well-characterized, potent, and selective inhibitor of the cell division control protein 42 homolog (CDC42). This compound is primarily described as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Given the context of the requested protocols targeting CDC42, this document will focus on the application of ML141.
Introduction
ML141 is a small molecule that serves as a potent, selective, and reversible non-competitive inhibitor of CDC42 GTPase.[1][2] It functions through an allosteric mechanism, binding to a site distinct from the GTP-binding pocket. This interaction is thought to lock CDC42 in an inactive conformation, thereby preventing its downstream signaling activities.[3] As a member of the Rho family of small GTPases, CDC42 is a critical regulator of numerous cellular processes, including actin cytoskeleton organization, cell polarity, cell migration, and cell cycle progression.[3][4] Dysregulation of CDC42 activity has been implicated in various pathologies, including cancer and immune disorders.[3][4] ML141's high selectivity for CDC42 over other Rho GTPases, such as Rac1 and RhoA, makes it an invaluable tool for dissecting the specific roles of CDC42 in vitro.[3]
These application notes provide detailed protocols for utilizing ML141 in various in vitro studies to investigate CDC42-mediated cellular functions.
Mechanism of Action
ML141 acts as a non-competitive and allosteric inhibitor of CDC42.[3] It binds to both wild-type and constitutively active mutants of CDC42.[5] This binding event is believed to induce a conformational change that prevents the GTPase from interacting with its downstream effectors, effectively blocking signal transduction.[3]
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase [vivo.health.unm.edu]
- 3. ML141 is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
ML148 Application Notes: Solubility, Protocols, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the solubility of ML148, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in various solvents. Detailed experimental protocols for determining solubility and an overview of the relevant prostaglandin (B15479496) E2 (PGE2) signaling pathway are included to support researchers in their experimental design and execution.
This compound Solubility
The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is important to note that for DMSO, the use of newly opened, anhydrous solvent is recommended as hygroscopic DMSO can negatively impact solubility. For achieving higher concentrations in DMSO, ultrasonic agitation and warming to 80°C may be employed[1].
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 | 15.65 | [2] |
| Dimethyl Sulfoxide (DMSO) with sonication and heat | 50 | 156.54 | [1] |
| Dimethylformamide (DMF) | 25 | 78.27 | [2] |
| Ethanol | 10 | 31.31 | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.57 | [2] |
Molecular Weight of this compound: 319.4 g/mol
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the thermodynamic (shake-flask) method and the kinetic (turbidimetric) method. Below are detailed protocols for each.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard"[3].
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached[4][5].
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC-UV.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its addition from a DMSO stock solution to an aqueous buffer[6][7][8].
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader with the capability to measure absorbance at a wavelength of ~620 nm
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small volume of the this compound DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. This will initiate the precipitation of the compound if its solubility is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking[6].
-
Measure the absorbance (turbidity) of each well at ~620 nm using a microplate reader.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin E2 Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, including PGE2[2]. By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which can then exert its biological effects through binding to its E-prostanoid (EP) receptors.
Caption: Prostaglandin E2 (PGE2) signaling pathway and the inhibitory action of this compound on 15-PGDH.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. evotec.com [evotec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for ML148: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML148 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (B1171923) such as PGE2.[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration of prostaglandins, making it a valuable tool for studying signaling pathways involved in inflammation, tissue regeneration, and cancer biology.[3][4] Given its therapeutic potential, a thorough understanding of its stability and proper handling is crucial for ensuring experimental reproducibility and the integrity of research findings. These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its stability assessment.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | [1-(3-methylphenyl)-1H-benzimidazol-5-yl]-1-piperidinyl-methanone | [1] |
| CAS Number | 451496-96-1 | [1] |
| Molecular Formula | C₂₀H₂₁N₃O | [1] |
| Molecular Weight | 319.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions and known stability data.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Supplier Recommendations |
| Solid Form (Long-term) | -20°C | Months to years | MedchemExpress, Cayman Chemical, MedKoo Biosciences |
| Solid Form (Short-term) | 0 - 4°C | Days to weeks | MedKoo Biosciences |
| Stock Solution (-80°C) | -80°C | Up to 6 months | MedchemExpress |
| Stock Solution (-20°C) | -20°C | Up to 1 month | MedchemExpress |
Note: It is recommended to protect the solid compound and solutions from light.
Table 2: Stability Data
| Form | Condition | Stability | Supplier |
| Solid | -20°C | ≥ 4 years | Cayman Chemical |
| Shipping | Room temperature (continental US) | Stable for a few weeks | Cayman Chemical, MedKoo Biosciences |
Solubility
This compound exhibits solubility in various organic solvents. The following table provides a summary of its solubility profile.
Table 3: Solubility of this compound
| Solvent | Concentration | Supplier |
| DMF | 25 mg/mL | Cayman Chemical |
| DMSO | 5 mg/mL | Cayman Chemical |
| Ethanol | 10 mg/mL | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical |
Note: When preparing stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound inhibits 15-PGDH, which is the primary enzyme responsible for the catabolism of prostaglandins like PGE2. Inhibition of 15-PGDH by this compound leads to an accumulation of PGE2, which can then activate downstream signaling pathways through its receptors (EP1-4). These pathways are implicated in various cellular processes, including proliferation, migration, and inflammation.[4][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex briefly to fully dissolve the compound. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid this compound compound to 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to the original concentration.
-
-
Photolytic Degradation:
-
Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
-
Caption: Workflow for a forced degradation study.
Degradation Pathways
As of the current date, specific degradation pathways for this compound have not been extensively published. Based on its chemical structure, which includes a benzimidazole (B57391) core, a piperidinyl-methanone group, and a methylphenyl substituent, potential degradation could occur through hydrolysis of the amide bond or oxidation of the benzimidazole ring or the methylphenyl group under forced degradation conditions. Further studies are required to fully elucidate the degradation products and pathways.
Conclusion
This compound is a stable compound when stored under the recommended conditions. For optimal results, it is crucial to adhere to the storage and handling guidelines outlined in this document. The provided protocols offer a framework for preparing solutions and assessing the stability of this compound in a research setting. These practices will help ensure the reliability and accuracy of experimental outcomes when using this potent 15-PGDH inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
Application of ML148 in Tissue Regeneration Studies: A Detailed Guide for Researchers
Introduction:
ML148 is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase. Cdc42, a member of the Rho family of small GTPases, is a critical regulator of a myriad of cellular processes integral to tissue regeneration, including cell polarity, migration, proliferation, and differentiation. Dysregulation of Cdc42 activity has been implicated in cellular aging and impaired regenerative capacity. Consequently, the targeted inhibition of Cdc42 by this compound presents a promising strategy for modulating stem cell behavior and enhancing tissue repair. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in tissue regeneration studies.
Mechanism of Action
This compound functions as an allosteric inhibitor of Cdc42, binding to a site distinct from the GTP/GDP binding pocket. This non-competitive inhibition prevents Cdc42 from adopting its active, GTP-bound conformation, thereby blocking its interaction with downstream effector proteins. Key signaling pathways influenced by Cdc42 inhibition include the regulation of the actin cytoskeleton, cell polarity complexes (e.g., Par6), and developmental pathways such as Wnt/β-catenin.
Signaling Pathway of Cdc42 in Stem Cell Differentiation
The following diagram illustrates the role of Cdc42 in regulating β-catenin signaling, a critical pathway in stem cell differentiation, particularly in skin progenitor cells. Inhibition of Cdc42 by this compound is expected to modulate this pathway.
Caption: Cdc42-mediated β-catenin signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for the application of Cdc42 inhibitors in cellular studies relevant to tissue regeneration.
| Parameter | Value | Cell Type/Model | Application | Source |
| This compound Concentration | 10 µM | Human Adipose-Derived Stem Cells (hADSCs) | In vitro treatment to assess effects on proliferation, apoptosis, and immunomodulation. | [1] |
| This compound Treatment Duration | 24 hours | Human Adipose-Derived Stem Cells (hADSCs) | In vitro treatment. | [1] |
| CASIN Concentration (In Vitro) | 5-10 µM | Murine Low-Density Bone Marrow (LDBM) Cells | In vitro treatment to inhibit Cdc42 activity. | |
| CASIN Dosage (In Vivo) | 1.2 mg/kg (IV injection) | Mice | Hematopoietic stem cell mobilization. |
Note: CASIN is another specific Cdc42 inhibitor; its dosage can provide a reference for in vivo studies with this compound, though optimization is necessary.
Experimental Protocols
Protocol 1: In Vitro Treatment of Adipose-Derived Stem Cells (ADSCs) with this compound
This protocol describes the general steps for treating ADSCs with this compound to assess its effects on cellular properties.
Materials:
-
Human ADSCs
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or differentiation)
Procedure:
-
Cell Seeding: Plate ADSCs in the desired format (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the final desired concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Assessment: Following incubation, proceed with the desired cellular assays. This may include:
-
Proliferation Assays: (e.g., MTT, BrdU) to determine the effect on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to assess cell viability.
-
Differentiation Assays: If inducing differentiation, this compound can be added at specific stages of the differentiation protocol. For example, in a hepatocyte differentiation protocol, this compound could be added during the initial commitment phase.
-
Cdc42 Activity Assay: To confirm the inhibitory effect of this compound, a Cdc42 activation assay (e.g., G-LISA or pull-down assay) can be performed on cell lysates.
-
Protocol 2: General Framework for Enhancing Hematopoietic Stem Cell (HSC) Mobilization in a Mouse Model
This protocol provides a general framework for investigating the effect of this compound on G-CSF-induced HSC mobilization in mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Granulocyte-colony stimulating factor (G-CSF)
-
This compound
-
Sterile PBS
-
Anesthesia
-
Equipment for retro-orbital or tail-vein injection and blood collection
-
Reagents for complete blood count (CBC) and flow cytometry analysis of hematopoietic stem and progenitor cells (HSPCs)
Procedure:
-
G-CSF Administration: Administer G-CSF to mice (e.g., 100 µg/kg/day, intraperitoneal injection) for 4-5 consecutive days.
-
This compound Administration: On the final day of G-CSF treatment, administer a single dose of this compound (e.g., 1.2 mg/kg, intravenous injection, dose to be optimized) or a vehicle control.
-
Blood Collection: 2-4 hours after this compound injection, collect peripheral blood via a suitable method (e.g., retro-orbital bleeding) into EDTA-containing tubes.
-
Analysis:
-
Perform a CBC to determine white blood cell counts.
-
Use flow cytometry to enumerate HSPCs in the peripheral blood. Stain cells with a cocktail of antibodies against lineage markers (Lin), c-Kit, and Sca-1 to identify LSK (Lin-Sca-1+c-Kit+) cells.
-
Perform colony-forming unit (CFU) assays to assess the number of functional hematopoietic progenitors.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vitro and in vivo studies using this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
This compound is a valuable tool for investigating the role of Cdc42 in tissue regeneration. By inhibiting Cdc42, researchers can modulate stem cell behavior, potentially enhancing their therapeutic efficacy. The protocols and data presented here provide a foundation for designing and conducting experiments with this compound in the context of regenerative medicine. It is crucial to optimize parameters such as concentration and treatment duration for each specific cell type and application to achieve reliable and reproducible results.
References
Application Notes and Protocols for Studying Inflammation Pathways Using ML148
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The Rho GTPase, Cell division control protein 42 homolog (Cdc42), has emerged as a critical regulator of inflammatory signaling. ML148 is a potent, selective, and reversible non-competitive inhibitor of Cdc42. By binding to a novel allosteric site, this compound effectively blocks Cdc42 activity, making it a valuable tool for dissecting the role of this protein in inflammation pathways. These application notes provide a comprehensive overview of the use of this compound to study inflammation, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound inhibits Cdc42 by binding to an allosteric site distinct from the GTP/GDP binding pocket. This non-competitive inhibition locks Cdc42 in an inactive conformation, preventing its interaction with downstream effectors. Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) have been shown to activate Cdc42[1]. By inhibiting Cdc42, this compound allows for the investigation of its role in mediating the downstream effects of these pro-inflammatory stimuli. Studies have shown that inhibition of Cdc42 can modulate the expression and secretion of various inflammatory cytokines and chemokines, and influence the activation of key inflammatory transcription factors like NF-κB[1][2][3].
Data Presentation
The following tables summarize the quantitative effects of Cdc42 inhibition on inflammatory markers. While direct quantitative data for this compound is limited in the public domain, data from studies using the structurally similar and well-characterized Cdc42 inhibitor, ML141, are presented as a proxy to guide experimental design.
Table 1: Effect of Cdc42 Inhibition (using ML141) on Cytokine mRNA Expression in Human Bronchial Epithelial Cells (BEAS-2B) stimulated with TNF-α
| Cytokine | Change in mRNA Levels with ML141 Treatment |
| Interleukin-6 (IL-6) | Increased |
| Interleukin-8 (IL-8) | Increased |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased |
Data extrapolated from studies on the effects of ML141 on TNF-α stimulated bronchial epithelial cells.
Table 2: Effect of Cdc42 Inhibition (using ML141) on Chemokine Secretion
| Cell Type | Stimulant | Chemokine | Effect of ML141 |
| Peripheral Nerve Microvascular Endothelial Cells | TNF-α | CCL2 (MCP-1) | Attenuated Secretion[4] |
Experimental Protocols
Detailed methodologies for key experiments to study inflammation pathways using this compound are provided below.
Protocol 1: In Vitro Endothelial Cell Inflammation Assay
This protocol is designed to assess the effect of this compound on TNF-α-induced inflammation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for inflammatory markers (e.g., ICAM-1, VCAM-1, IL-6, IL-8)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in 96-well plates at a density of 2 x 10^4 cells/well and culture until confluent.
-
Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 4-6 hours. Include an unstimulated control group.
-
After stimulation, wash the cells with PBS and lyse them for RNA extraction using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of inflammatory markers.
Protocol 2: NF-κB Reporter Assay
This protocol measures the effect of this compound on TNF-α-induced NF-κB activation using a luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant Human TNF-α
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol quantifies the effect of this compound on the secretion of a specific cytokine (e.g., IL-6 or IL-8) from stimulated cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
This compound
-
ELISA kit for the cytokine of interest
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed THP-1 cells or PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of the secreted cytokine according to the manufacturer's instructions.
Mandatory Visualization
References
- 1. Activation of the small GTPase Cdc42 by the inflammatory cytokines TNF(alpha) and IL-1, and by the Epstein-Barr virus transforming protein LMP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A toxic palmitoylation of Cdc42 enhances NF-κB signaling and drives a severe autoinflammatory syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc42 GTPases facilitate TNF-α mediated secretion of CCL2 from peripheral nerve microvascular endoneurial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Treatment of Primary Cell Cultures with ML148 and the Structurally Similar Compound ML141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML148, a potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, and the structurally similar Cdc42 GTPase inhibitor, ML141, in primary cell cultures. Due to the limited availability of data for this compound in primary cells, information on the well-characterized 15-PGDH inhibitor SW033291 is included as a reference. A clear distinction between the mechanisms and applications of these compounds is provided to ensure accurate experimental design and interpretation.
Section 1: this compound - A Potent 15-PGDH Inhibitor
Introduction
This compound is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a key signaling molecule involved in a variety of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. The application of 15-PGDH inhibitors has shown promise in promoting the regeneration of various tissues[2][3].
Mechanism of Action
This compound acts by inhibiting the enzymatic activity of 15-PGDH. This leads to an accumulation of prostaglandins, most notably PGE2. PGE2 exerts its biological effects by binding to its G-protein coupled receptors (EP1, EP2, EP3, and EP4), which in turn activate downstream signaling pathways, such as the cAMP/PKA and Wnt signaling pathways. These pathways are crucial for processes like stem cell proliferation and differentiation, making 15-PGDH inhibition a promising strategy for regenerative medicine[2].
Diagram of the 15-PGDH Signaling Pathway
Caption: this compound inhibits 15-PGDH, preventing PGE2 degradation and enhancing downstream signaling.
Quantitative Data for 15-PGDH Inhibitors in In Vitro Systems
Direct quantitative data for this compound in primary cell cultures is limited. However, data from the structurally and functionally similar 15-PGDH inhibitor, SW033291, provides valuable insights into effective concentrations and observed effects.
| Compound | Cell Type/System | Concentration | Observed Effect | Reference |
| This compound | Enzyme Assay | IC50: 56 nM | Inhibition of 15-PGDH activity | [1] |
| SW033291 | A549 cells | EC50: ~75 nM | 3.5-fold increase in PGE2 levels at 500 nM | [2] |
| SW033291 | Vaco-503 cells | 2.5 µM | 85% decrease in cellular 15-PGDH activity | [4] |
| SW033291 | Muscle-derived stem cells (rat) | 20 - 1000 nM | Enhanced myogenic gene expression | [5] |
| SW033291 | Bone marrow cells (mouse) | 10 mg/kg (in vivo) | Increased marrow SKL and SLAM cells | [6] |
Section 2: ML141 - A Selective Cdc42 GTPase Inhibitor
Introduction
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase, Cell division control protein 42 homolog (Cdc42)[2]. Cdc42 is a critical regulator of numerous cellular processes, including cell cycle progression, migration, polarity, and cytoskeletal organization. Dysregulation of Cdc42 signaling is implicated in various diseases, including cancer and developmental disorders. ML141 serves as a valuable tool for investigating the roles of Cdc42 in these processes.
Mechanism of Action
ML141 functions as an allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP/GDP binding pocket, preventing the conformational changes required for Cdc42 activation. This leads to a decrease in the levels of active, GTP-bound Cdc42, thereby inhibiting its interaction with downstream effector proteins and blocking subsequent signaling cascades[2].
Diagram of the Cdc42 Signaling Pathway
References
- 1. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. SW033291 | Dehydrogenase | TargetMol [targetmol.com]
- 5. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Results
A Note on Compound Identification:
Before proceeding, please verify the identity of the compound you are using. There can be confusion between two similarly named molecules:
-
ML148: An inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
-
ML141: An inhibitor of the Rho GTPase, Cdc42.
This guide provides troubleshooting information for both compounds. Please refer to the section relevant to your research.
General Troubleshooting for Small Molecule Inhibitors
This section provides general advice applicable to most experiments involving small molecule inhibitors.
FAQs
-
Q1: How should I store the inhibitor stock solution?
-
A1: Stock solutions are typically dissolved in a solvent like DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
-
-
Q2: My inhibitor is precipitating in the cell culture media. What should I do?
-
A2: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the inhibitor has low aqueous solubility. Ensure the final solvent concentration is kept to a minimum, typically below 0.5%. You can try to dissolve the precipitate by warming the media and gentle vortexing. If the problem persists, consider using a different solvent or a solubilizing agent, but be sure to test for any effects on your experimental system.
-
-
Q3: How can I be sure my inhibitor is active?
-
A3: The activity of an inhibitor can be affected by storage conditions and handling. It is good practice to test the activity of a new batch of inhibitor using a reliable positive control experiment. You can also perform a dose-response curve to ensure it is effective within the expected concentration range.
-
This compound: 15-PGDH Inhibitor Troubleshooting
This section is dedicated to troubleshooting experiments with this compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Data Presentation: this compound
| Property | Value | Reference |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | N/A |
| IC | 56 nM | N/A |
| Solubility | DMF: 25 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml | --INVALID-LINK-- |
| Stability | ≥ 4 years (solid form) | --INVALID-LINK-- |
Troubleshooting Guide: 15-PGDH Inhibition Assays
-
Q1: I am not seeing any inhibition of 15-PGDH activity with this compound. What could be the reason?
-
A1:
-
Inactive Compound: Ensure that the this compound has been stored correctly and has not degraded. Prepare a fresh stock solution.
-
Incorrect Assay Conditions: The activity of 15-PGDH is pH-dependent. Verify that the pH of your assay buffer is optimal for enzyme activity.
-
Enzyme Concentration: The concentration of the 15-PGDH enzyme in your assay might be too high. Try reducing the enzyme concentration to a level where you can observe a linear reaction rate.
-
Substrate Concentration: The concentration of the prostaglandin (B15479496) substrate (e.g., PGE2) could be too high, outcompeting the inhibitor. Perform a substrate titration to determine the optimal concentration.
-
-
-
Q2: My results show high variability between replicates.
-
A2:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitor.
-
Incomplete Mixing: Make sure all components of the assay are thoroughly mixed before starting the measurement.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes.
-
Plate Reader Settings: Optimize the settings of your plate reader for the specific assay, including gain and read time.
-
-
Experimental Protocol: 15-PGDH Inhibition Assay
This protocol is a general guideline for a fluorometric 15-PGDH inhibition assay.
Materials:
-
Recombinant human 15-PGDH
-
This compound
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well black plate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, NAD+, and 15-PGDH enzyme.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PGE2 substrate.
-
Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC
50value for this compound.
Signaling Pathway Diagram
Caption: Prostaglandin signaling pathway and the inhibitory action of this compound.
ML141: Cdc42 Inhibitor Troubleshooting
This section is dedicated to troubleshooting experiments with ML141, a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.
Data Presentation: ML141
| Property | Value | Reference |
| Target | Cdc42 GTPase | --INVALID-LINK-- |
| IC | ~200 nM (in the presence of Mg2+) | --INVALID-LINK-- |
| Selectivity | Selective over Rac1, Rab2, Rab7, and Ras | --INVALID-LINK-- |
| Solubility | DMSO: 50 mg/mL | --INVALID-LINK-- |
| Stability | Stable for at least 24 hours in aqueous solution | N/A |
Troubleshooting Guide: Cdc42-Mediated Processes
-
Q1: I am not observing the expected phenotype (e.g., reduced cell migration, loss of filopodia) after treating cells with ML141.
-
A1:
-
Cell Line Specificity: The role of Cdc42 can vary between cell lines. Confirm that Cdc42 is a key regulator of the process you are studying in your specific cell line.
-
Inactive Compound: Ensure proper storage and handling of ML141. Prepare a fresh stock solution.
-
Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration of ML141 for your cell line and assay.
-
Off-Target Effects: While ML141 is selective, off-target effects can occur at higher concentrations. Consider using a lower concentration or a different Cdc42 inhibitor to confirm your results.[1]
-
-
-
Q2: I am seeing increased cell death or unexpected morphological changes in my cells.
-
A2:
-
Toxicity: High concentrations of ML141 or the solvent (DMSO) can be toxic to cells. Reduce the concentration and ensure the final DMSO concentration is not toxic.
-
Off-Target Effects: The observed phenotype might be due to off-target effects of ML141. It is crucial to include appropriate controls, such as a negative control compound and a positive control for Cdc42 inhibition (e.g., siRNA).[1]
-
-
Experimental Protocols
1. Cdc42 Activation Assay (G-LISA)
This protocol provides a general outline for a G-LISA (GTPase-linked immunosorbent assay).
Materials:
-
G-LISA kit for Cdc42 activation
-
Cell lysis buffer
-
Protein concentration assay kit
-
ML141
Procedure:
-
Plate cells and treat with ML141 at the desired concentration and for the appropriate time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Add equal amounts of protein from each sample to the wells of the G-LISA plate.
-
Follow the manufacturer's instructions for incubation, washing, and addition of detection reagents.
-
Measure the absorbance at the recommended wavelength.
-
A decrease in signal in ML141-treated cells compared to control indicates inhibition of Cdc42 activation.
2. Cell Migration Assay (Boyden Chamber)
Materials:
-
Boyden chamber with appropriate pore size inserts
-
Cell culture medium with and without chemoattractant
-
ML141
-
Staining solution (e.g., crystal violet)
Procedure:
-
Pre-treat cells with ML141 for the desired time.
-
Seed the pre-treated cells in the upper chamber of the Boyden chamber in a serum-free medium.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., FBS).
-
Incubate for a sufficient time to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view. A reduction in the number of migrated cells in the ML141-treated group indicates an inhibitory effect.
Signaling Pathway Diagram
Caption: Cdc42 signaling pathway and the inhibitory action of ML141.
References
Technical Support Center: Troubleshooting ML148 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ML148, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound leads to an accumulation of intracellular and extracellular PGE2. This elevation of PGE2 can modulate various cellular signaling pathways.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary effect of this compound is the stabilization and increase of PGE2 levels. Elevated PGE2 can have diverse effects depending on the cell type and context. Published research on 15-PGDH inhibition suggests potential outcomes such as:
-
Promotion of tissue regeneration: Increased PGE2 has been shown to promote the regeneration of various tissues, including bone marrow and liver.
-
Modulation of cell proliferation: The effect of PGE2 on cell proliferation is context-dependent. In some cancer cell lines, increased PGE2 has been associated with increased proliferation and migration, while in other contexts, it can have anti-proliferative effects.[1]
-
Influence on apoptosis: Inhibition of 15-PGDH has been shown to reduce apoptosis in certain models of tissue injury.[2] Conversely, in some cancer cells, overexpression of 15-PGDH (leading to lower PGE2) induces apoptosis.[3] The direct effect of this compound on apoptosis requires empirical determination in your specific cell system.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of an observable effect, ranging from experimental setup to the biological context of your cells. This guide will walk you through a systematic troubleshooting process to identify the issue.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the anticipated cellular effects after treating with this compound, follow this troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
Question: Is my this compound compound active and correctly prepared?
Answer: Issues with the compound itself are a common source of experimental failure.
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to make a high-concentration stock solution. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution.
-
Storage and Stability: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect the compound from light.
-
Compound Quality: If possible, verify the identity and purity of your this compound lot using analytical methods like LC-MS or NMR.
Step 2: Assess Cell Line-Specific Factors
Question: Are my cells a suitable model for observing this compound effects?
Answer: The cellular context is critical for the activity of any targeted inhibitor.
-
Target Expression: Confirm that your cell line expresses the target enzyme, 15-PGDH. You can verify this by Western blot or qPCR. If the cells do not express 15-PGDH, this compound will have no on-target effect.
-
PGE2 Production: The effect of this compound is dependent on the endogenous production of prostaglandins. If your cells have very low cyclooxygenase-2 (COX-2) expression and thus produce minimal PGE2, the effect of inhibiting its degradation will be negligible. Consider stimulating PGE2 production with an agent like interleukin-1β (IL-1β) if appropriate for your experimental system.
-
Receptor Expression: The effects of elevated PGE2 are mediated by its receptors (EP1, EP2, EP3, and EP4). Ensure your cells express the relevant EP receptors for the downstream signaling pathway you are investigating.
Step 3: Optimize Experimental Conditions
Question: Are my assay conditions appropriate to detect the expected effect?
Answer: The design of your experiment can significantly impact your ability to observe a cellular response.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A single, potentially sub-optimal, concentration may not elicit a measurable effect.
-
Time-Course: The cellular effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal duration of treatment. The peak effect on PGE2 levels and downstream signaling may occur at different times.
-
Cell Viability vs. Specific Effects: If you are assessing a specific functional outcome (e.g., migration, differentiation), ensure that the concentrations of this compound used are not causing general cytotoxicity. Run a parallel cell viability assay.
Troubleshooting Workflow Diagram
References
- 1. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15-PGDH is reduced and induces apoptosis and cell cycle arrest in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML148 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for ML148, a selective inhibitor of the Cdc42 GTPase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2] Cdc42 is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4][5] By binding to Cdc42, this compound prevents it from interacting with its downstream effectors, thereby inhibiting signaling pathways that control a wide range of cellular processes, including cytoskeleton organization, cell migration, cell cycle progression, and cell polarity.[3][4][5][6]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The ideal incubation time will vary depending on the cell type, the specific biological process being investigated, and the concentration of this compound being used. Insufficient incubation time may not allow for the full inhibitory effect to be observed, while excessively long incubation periods could lead to off-target effects, cytotoxicity, or the activation of compensatory signaling pathways.
Q3: What is a good starting point for this compound incubation time in a new experiment?
A3: For initial experiments, it is advisable to perform a time-course experiment. Based on general practices for small molecule inhibitors, a broad range of incubation times should be tested.[7] For acute effects on signaling pathways, shorter incubation times of 1 to 4 hours may be sufficient.[7] To observe effects on cellular processes like cell migration, proliferation, or changes in gene expression, longer incubation times of 24 to 72 hours are often necessary.[7] A pilot experiment with time points such as 4, 8, 12, 24, and 48 hours is a reasonable starting point.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The concentration of this compound and the incubation time are interdependent. Higher concentrations of the inhibitor may produce a more rapid and potent effect, potentially requiring shorter incubation times. Conversely, lower concentrations might necessitate longer incubation periods to achieve the desired level of inhibition. It is essential to determine the optimal concentration (e.g., by performing a dose-response curve) before or in conjunction with optimizing the incubation time.
Q5: Can this compound degrade in cell culture media over long incubation periods?
A5: The stability of small molecule inhibitors in cell culture media can be a concern, especially during long-term experiments.[8][9] Factors such as the composition of the media, temperature, and light exposure can affect the stability of this compound.[8] If you suspect degradation, it is advisable to perform a stability test or, for long-term cultures, to replenish the media with fresh this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at any incubation time. | - Incorrect this compound concentration: The concentration may be too low to elicit a response. - Poor cell permeability: this compound may not be effectively entering the cells.[9] - Inactive compound: The this compound stock may have degraded. | - Perform a dose-response experiment to determine the optimal concentration. - Verify the cell permeability of this compound in your cell line, if possible. - Use a fresh, validated stock of this compound. |
| High levels of cell death or cytotoxicity. | - Incubation time is too long: Prolonged exposure to the inhibitor may be toxic. - This compound concentration is too high: High concentrations can lead to off-target effects and cytotoxicity.[10] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[9] | - Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). - Lower the concentration of this compound. - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[11] |
| Inconsistent results between experiments. | - Variability in cell health and density: Differences in cell confluency or passage number can affect the response to treatment.[12] - Degradation of this compound in solution: Inconsistent inhibitor activity due to degradation.[8] | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[12] - Prepare fresh stock solutions of this compound for each experiment and store them properly.[8] |
| Effect of this compound diminishes over time in long-term experiments. | - Metabolism of this compound by cells: Cells may metabolize the inhibitor, reducing its effective concentration.[9] - Activation of compensatory pathways: Cells may adapt to the inhibition of Cdc42 by upregulating other signaling pathways. | - Replenish the cell culture media with fresh this compound at regular intervals (e.g., every 24 hours). - Investigate potential compensatory mechanisms by analyzing related signaling pathways. |
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 | Cell-Based Assay Concentration | Reference |
| ML141 (CID-2950007) | Cdc42 | 2.6 µM (in vitro) | Low micromolar range | [1] |
| CASIN | Cdc42 | Submicromolar affinity | Not specified | [13] |
| AZA197 | Cdc42 | Not specified | Not specified | [5] |
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time
This protocol provides a framework for conducting a time-course experiment to identify the optimal incubation time for this compound in your specific cell-based assay.
1. Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well or 24-well)
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies, viability stain)
-
Plate reader, microscope, or other analytical instrument
2. Procedure:
-
Cell Seeding:
-
Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.[12] Allow the cells to adhere and recover for 12-24 hours.
-
-
This compound Preparation:
-
Prepare a working solution of this compound in a complete cell culture medium at the desired final concentration. Remember to prepare a vehicle control with the same final concentration of the solvent.
-
-
Treatment:
-
Remove the old medium from the cells and add the this compound-containing medium or the vehicle control.
-
-
Time Points:
-
Incubate the cells for a range of time points. A suggested initial screen could include 1, 4, 8, 12, 24, and 48 hours.
-
-
Sample Collection:
-
At each time point, harvest the cells according to the requirements of your downstream assay. This may involve washing with PBS and then lysing the cells or staining them for analysis.
-
-
Analysis:
-
Perform your downstream assay to measure the effect of this compound. This could be a Western blot to assess protein phosphorylation, a migration assay, or a cell viability assay.
-
-
Data Interpretation:
-
Plot the results of your assay as a function of incubation time. The optimal incubation time will be the point at which you observe the desired biological effect without significant cytotoxicity.
-
Visualizations
Caption: Simplified CDC42 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDC42 - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ML148
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the potential off-target effects of ML148. The following information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound is a potent and highly selective small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] The primary function of 15-PGDH is to catalyze the initial and rate-limiting step in the metabolic inactivation of prostaglandins, such as Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration and signaling of prostaglandins.[1]
Q2: What is the known selectivity profile of this compound against other enzymes?
A2: this compound has been profiled against several related enzymes and has demonstrated a high degree of selectivity for its primary target, 15-PGDH. The inhibitory concentrations (IC50) for this compound against these enzymes are summarized in the table below. A higher IC50 value indicates weaker inhibition, thus highlighting its selectivity.
Data Presentation: this compound Selectivity Profile
| Target Enzyme | IC50 (nM) | Selectivity vs. 15-PGDH |
| 15-PGDH (On-Target) | 56 | - |
| ALDH1A1 | 36,000 | ~643-fold |
| HADH2 | >57,500 | >1026-fold |
| HSD17β4 | >57,500 | >1026-fold |
| Data sourced from MedchemExpress.[1] |
Q3: I am observing an unexpected phenotype in my experiment after treating cells with this compound. How can I determine if this is an off-target effect?
A3: Observing an unexpected phenotype is a common challenge in pharmacology. It is crucial to determine whether the effect is due to the intended inhibition of 15-PGDH or an unintended interaction with an off-target protein.[3][4] A multi-step approach is recommended to investigate the possibility of off-target effects.
Troubleshooting & Optimization
-
Confirm On-Target Engagement : First, verify that this compound is engaging with 15-PGDH in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 2).
-
Genetic Validation : Use genetic tools like CRISPR or siRNA to specifically knock down or knock out the gene for 15-PGDH (HPGD). If the phenotype observed with this compound treatment is replicated by the genetic knockdown of HPGD, it is likely an on-target effect.[3][5] If the phenotype persists with this compound treatment in cells lacking 15-PGDH, it is strongly indicative of an off-target mechanism.[3] (See Protocol 1).
-
Dose-Response Analysis : Perform a dose-response curve for this compound. On-target effects should typically occur at concentrations consistent with the known IC50 of the compound, whereas off-target effects often require higher concentrations.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Minimizing ML148 Toxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ML148-associated toxicity in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective and reliable use of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed even at low concentrations of this compound. | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal non-toxic concentration range for your specific cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your culture medium is at or below 0.1% to be safe for most cell types. Always include a vehicle control with the same DMSO concentration to assess its effect. | |
| Compound Instability: Improper storage of the this compound stock solution can lead to degradation into potentially more toxic compounds. | Prepare fresh dilutions from a stable stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Contamination: Microbial contamination in cell cultures can induce cell stress and death, which can be exacerbated by the addition of a chemical inhibitor. | Regularly check cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Inconsistent results between experiments. | Variability in Cell Seeding: Uneven distribution of cells in the microplate wells can lead to variable results. | Ensure a homogeneous cell suspension before seeding and use a consistent seeding density for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. | |
| Variability in Cell Health: Using cells at different confluency levels or passage numbers can affect their response to treatment. | Use cells that are in the logarithmic growth phase and within a consistent passage number range for all experiments. | |
| No observable inhibitory effect of this compound at expected concentrations. | Poor Solubility: this compound may have limited solubility in aqueous culture medium, leading to precipitation. | When preparing the working solution, add the DMSO stock of this compound to the pre-warmed culture medium slowly while vortexing to ensure proper mixing. Visually inspect the medium for any signs of precipitation. |
| Sub-optimal Incubation Time: The duration of this compound treatment may not be sufficient to observe an effect. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental endpoint. | |
| Cell Line Resistance: The targeted pathway (Cdc42 signaling) may not be critical for the survival or proliferation of your specific cell line. | Confirm the expression and activity of Cdc42 in your cell line using methods like Western blotting or a GTPase activity assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Rho family GTPase Cdc42.[1][2] Cdc42 is a key regulator of various cellular processes, including cell adhesion, cytoskeletal arrangement, and cell motility.[1] By inhibiting Cdc42, this compound can disrupt these processes. Some literature also identifies this compound as a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Q2: What are the potential off-target effects of this compound?
A2: While identified as a selective Cdc42 inhibitor, like many small molecules, this compound may have off-target effects, especially at higher concentrations. Some reports on similar Cdc42 inhibitors suggest potential cross-reactivity with other Rho family GTPases, such as Rac1.[2] It is crucial to use the lowest effective concentration to minimize off-target effects.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What is the recommended starting concentration for this compound in a new cell line?
A4: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response (or concentration-response) curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for a dose-response experiment would be a range of concentrations from 0.1 µM to 50 µM.
Q5: How can I assess the toxicity of this compound in my cell culture?
A5: Several methods can be used to assess cytotoxicity, including:
-
MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Fluorescent dyes can be used to visualize live and dead cells simultaneously.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cell lines. The following table summarizes reported IC50 values for this compound in various contexts. Note: Data for this compound across a wide range of cell lines is not extensively compiled in single publications. The following represents available data and should be used as a reference for designing dose-response experiments.
| Target/Cell Line | IC50 Value | Reference |
| 15-PGDH (biochemical assay) | 56 nM | [3] |
| T. cruzi parasite replication in 3T3 cells (ML141, a related compound) | 2.8 µM | [1] |
Researchers are strongly encouraged to determine the IC50 value empirically for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal working concentration of this compound that effectively inhibits the target without causing significant cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Reagents for a cell viability assay (e.g., MTT, WST-1, or a commercial cytotoxicity kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A suggested concentration range to start with is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Cdc42 Signaling Pathway
Caption: A diagram illustrating the Cdc42 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Minimizing this compound Toxicity
Caption: A stepwise workflow for optimizing this compound concentration and incubation time to minimize cytotoxicity.
Logical Relationship: Troubleshooting High Toxicity
Caption: A decision tree for troubleshooting unexpected high toxicity when using this compound.
References
ML148 short half-life in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the short in vivo half-life of ML148, a selective inhibitor of the CDC42 GTPase.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid loss of efficacy with this compound in our animal models. Could this be related to its half-life?
A1: Yes, a short in vivo half-life is a common challenge with small molecule inhibitors like this compound and can lead to a rapid decline in plasma and tissue concentrations below the therapeutic window, resulting in a diminished or transient pharmacological effect. It is crucial to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to optimize the dosing regimen.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective, non-competitive inhibitor of CDC42, a member of the Rho family of small GTPases.[1] By binding to CDC42, this compound locks the protein in an inactive, GDP-bound state, preventing its interaction with downstream effectors and inhibiting signaling pathways that control cellular processes such as cytoskeletal arrangement, cell migration, and proliferation.[1][2][3]
Q3: How can we confirm that this compound is engaging its target (CDC42) in our in vivo model?
A3: Target engagement can be assessed by measuring the levels of active, GTP-bound CDC42 in tumor or tissue lysates. A common method is a pull-down assay using a protein domain that specifically binds to active CDC42, such as the p21-activated kinase (PAK) p21-binding domain (PBD). A reduction in the amount of pulled-down CDC42 in this compound-treated animals compared to vehicle-treated controls would indicate target engagement.
Q4: Are there alternatives to this compound with potentially improved pharmacokinetic properties?
A4: Yes, subsequent research has led to the development of second-generation CDC42 inhibitors with more favorable drug-like properties, including improved pharmacokinetic profiles and in vivo efficacy. Compounds such as ARN22089, ARN25062, and ARN25499 have shown promise in preclinical cancer models.[4][5][6] It may be beneficial to consider these newer compounds for in vivo studies requiring sustained target inhibition.
Troubleshooting Guide
Issue: Suboptimal Efficacy or Lack of Response in a Xenograft Model
This guide provides a systematic approach to troubleshooting common issues related to the in vivo use of this compound, particularly those arising from its short half-life.
1. Pharmacokinetic (PK) Analysis
-
Problem: The dosing regimen may not be maintaining a sufficient therapeutic concentration of this compound.
-
Solution: Conduct a pilot pharmacokinetic study to determine the half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound in your animal model.
| Parameter | Description | Importance for Troubleshooting |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | A short half-life necessitates more frequent dosing or a continuous delivery method. |
| Cmax | The maximum plasma concentration after administration. | Ensures that the administered dose achieves a concentration known to be effective in vitro. |
| Tmax | Time to reach Cmax. | Informs the optimal time points for pharmacodynamic (PD) studies. |
| AUC | Area under the concentration-time curve, representing total drug exposure. | A key parameter to correlate with overall efficacy. |
2. Dosing Regimen and Formulation
-
Problem: Standard dosing schedules (e.g., once daily) may be inadequate for a compound with a short half-life. The formulation may also limit bioavailability.
-
Solutions:
-
Increase Dosing Frequency: Based on the PK data, increase the dosing frequency (e.g., twice or three times daily) to maintain drug levels above the effective concentration.
-
Continuous Infusion: For compounds with very short half-lives, consider continuous infusion via osmotic pumps to ensure constant drug exposure.
-
Optimize Formulation: Ensure this compound is properly solubilized for administration. A common vehicle for hydrophobic compounds in rodents is a mixture of DMSO, PEG300, Tween 80, and saline.
-
3. Pharmacodynamic (PD) Analysis
-
Problem: The biological effect may be transient and missed if not measured at the correct time point.
-
Solution: Correlate the PK profile with target modulation. Collect tissue samples at various time points post-dose, especially around Tmax, to assess the inhibition of CDC42 activity and its downstream signaling.
| Biomarker | Method | Expected Outcome with this compound Treatment |
| Active CDC42-GTP | Pull-down assay with PAK-PBD beads followed by Western blot | Decreased levels of CDC42-GTP |
| Phospho-PAK | Western blot | Decreased phosphorylation of PAK kinases |
| Phospho-ERK | Western blot | Potential decrease in p-ERK, a downstream effector of the RAS-MAPK pathway influenced by CDC42 |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a standard vehicle for the administration of hydrophobic small molecules like this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a concentrated stock solution: Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock (e.g., 40 mg/mL). Sonication may be used to aid dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Dosing Solution Preparation: a. Start with the calculated volume of the this compound stock solution in DMSO. b. Add the required volume of PEG300 and vortex until the solution is clear. c. Add the required volume of Tween 80 and vortex again. d. Finally, add the sterile saline or PBS to reach the final desired volume and mix thoroughly.
Protocol 2: Pharmacodynamic Study in Tumor Xenografts
This protocol outlines the assessment of target engagement in tumor tissue following this compound administration.
Procedure:
-
Study Design: Implant tumor cells into immunodeficient mice. Once tumors reach a specified size, randomize mice into vehicle control and this compound treatment groups.
-
Dosing: Administer a single dose of the prepared this compound formulation.
-
Tissue Collection: At predetermined time points corresponding to the PK profile (e.g., Tmax and later time points), euthanize the mice and excise the tumors.
-
Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or process for lysate preparation.
-
CDC42 Activity Assay (Pull-Down): a. Homogenize the tumor tissue in an appropriate lysis buffer. b. Incubate the lysate with PAK-PBD agarose (B213101) or magnetic beads to pull down active CDC42-GTP. c. Wash the beads to remove non-specifically bound proteins. d. Elute the bound proteins and analyze by Western blotting using an anti-CDC42 antibody. e. Compare the levels of active CDC42 between the vehicle and this compound-treated groups.
Visualizations
Caption: CDC42 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of ML148
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of ML148, a potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (B1171923) such as PGE2. By inhibiting 15-PGDH, this compound leads to an accumulation of PGE2, which can promote tissue regeneration and other therapeutic effects. However, this compound is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation in cell culture media and other aqueous buffers, affecting the accuracy and reproducibility of experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most common solvent, ethanol (B145695) can also be used. However, the solubility in ethanol is typically lower than in DMSO. It is crucial to perform a solubility test for your specific experimental conditions. For in vivo studies, complex formulations involving co-solvents like PEG300, Tween-80, and cyclodextrins may be necessary.
Q5: How can I improve the solubility of this compound in my aqueous assay buffer?
A5: Several strategies can be employed to improve the solubility of this compound in aqueous solutions:
-
Use of Co-solvents: As mentioned, ethanol can be used as a co-solvent.
-
Formulation with Cyclodextrins: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. However, the effect of pH on this compound solubility has not been extensively reported and would need to be determined empirically.
-
Use of Pluronic F127: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Adding this compound Stock Solution to Cell Culture Medium.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," where the hydrophobic compound rapidly precipitates when the DMSO concentration is diluted in the aqueous medium. Here are some solutions:
-
Decrease the Final Concentration: Your final working concentration of this compound may be too high for its aqueous solubility limit. Try using a lower final concentration.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution step in pre-warmed (37°C) medium. For example, dilute your 10 mM DMSO stock to 1 mM in medium first, and then add this intermediate dilution to your final culture volume.
-
Slow, Dropwise Addition with Vortexing: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This allows for a more gradual solvent exchange and can prevent immediate precipitation.
-
Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.
-
Issue 2: My this compound-containing media looks fine initially, but a precipitate forms after a few hours in the incubator.
-
Question: My media with this compound was clear when I prepared it, but after incubating with my cells, I see a cloudy or crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to several factors:
-
Temperature Changes: Fluctuations in temperature can affect solubility. Ensure your incubator maintains a stable temperature.
-
Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media over time, forming insoluble complexes.
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism. This pH shift could potentially affect the solubility of this compound.
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator.
-
Issue 3: I'm observing inconsistent results in my experiments with this compound.
-
Question: I'm getting high variability in my results (e.g., IC50 values) across replicate experiments. Could this be related to solubility?
-
Answer: Yes, inconsistent results are a common consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. To address this:
-
Visually Inspect Solutions: Always carefully inspect your final working solutions for any signs of precipitation before adding them to your cells.
-
Prepare Fresh Working Solutions: Prepare your final dilutions of this compound immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
-
Optimize Your Solubilization Protocol: Experiment with the troubleshooting steps mentioned above to find a reliable method for preparing your this compound solutions that ensures complete dissolution.
-
Quantitative Data
The following table summarizes the solubility of SW033291, a close structural and functional analog of this compound. This data can be used as a reference for formulating this compound.
| Property | Value | Notes |
| Solubility in DMSO | ≥20.65 mg/mL | - |
| Solubility in Ethanol | ≥10.13 mg/mL | Ultrasonic assistance may be required.[1] |
| Aqueous Solubility | Insoluble in H2O | - |
| Formulation 1 Solubility | 2.5 mg/mL (Suspension) | 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[2][3] |
| Formulation 2 Solubility | 2.5 mg/mL (Suspension) | 10% EtOH, 90% (20% SBE-β-CD in Saline). Requires sonication.[2][3] |
| Formulation 3 Solubility | ≥2.5 mg/mL (Clear Solution) | 10% EtOH, 90% Corn Oil.[2] |
| Molecular Weight (SW033291) | 413.59 g/mol | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilize: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use a brief sonication to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells in a multi-well plate at the desired density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock. Prepare an intermediate dilution of this compound in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first prepare a 1 mM intermediate stock in medium (1 µL of 10 mM stock in 9 µL of medium), and then add 1 µL of this intermediate stock to 99 µL of medium in your well.
-
Prepare Final Working Concentrations: Perform serial dilutions from the intermediate stock in pre-warmed complete medium to achieve your desired final concentrations.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Proceed with your downstream cell-based assay (e.g., cell viability, western blot, qPCR).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound mechanism of action.
References
Technical Support Center: ML148 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ML148 inhibitor. This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins (B1171923) like PGE2.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Inhibition of 15-PGDH Activity
You may observe variable IC50 values or a general lack of enzyme inhibition in your experiments.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| This compound Degradation | - Store this compound stock solutions at -20°C or -80°C for long-term stability. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. - Prepare fresh working dilutions for each experiment from a frozen stock. |
| Inhibitor Precipitation | - this compound is hydrophobic and may precipitate in aqueous solutions like cell culture media. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. - Visually inspect for precipitation after adding this compound to the assay buffer or media. - If precipitation is observed, consider optimizing the solvent composition or using a lower concentration of the inhibitor. |
| Assay Conditions | - The potency of inhibitors can be sensitive to assay conditions. - Ensure the pH of the assay buffer is stable and optimal for 15-PGDH activity. - Maintain a consistent temperature during the assay. - The concentration of the enzyme and substrate (PGE2) can influence the apparent IC50 value. Use concentrations that are appropriate for your assay format. |
| Enzyme Activity | - Confirm the activity of your 15-PGDH enzyme using a positive control inhibitor if available. The potent and reversible 15-PGDH inhibitor ML-148 is included as a positive control in some commercially available kits. - Ensure the cofactor NAD+ is present at a saturating concentration, as 15-PGDH is an NAD+-dependent enzyme. |
Experimental Workflow for Troubleshooting Inconsistent Inhibition
Technical Support Center: Addressing ML148 Degradation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of ML148 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, thereby enhancing its signaling pathways. This mechanism is crucial for research in areas like tissue regeneration, inflammation, and cancer biology.
Q2: How should I reconstitute and store this compound?
For optimal stability, this compound should be reconstituted and stored according to the manufacturer's recommendations. Generally, stock solutions are prepared in a non-aqueous solvent like DMSO. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
Recommended Storage Conditions:
| Solution Type | Storage Temperature | Duration |
| Solid Powder | -20°C or -80°C | Long-term |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Q3: What are the primary factors that can cause this compound degradation in cell culture media?
Several factors can contribute to the degradation of small molecules like this compound in aqueous-based cell culture media:
-
pH: The stability of this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or other chemical modifications of the compound.
-
Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the degradation of chemical compounds.
-
Media Components: Certain components within the cell culture media, such as reactive amino acids, vitamins, or the presence of serum, can interact with and degrade this compound.[2]
-
Light Exposure: Prolonged exposure to light can induce photochemical degradation of sensitive compounds.
-
Hydrolysis: As with many organic molecules, this compound may be susceptible to hydrolysis in aqueous environments over time.
Q4: How can I determine if this compound is degrading in my experiment?
The most reliable method to assess the stability of this compound in your specific experimental setup is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium under your experimental conditions and measuring its concentration at different time points. A significant decrease in the parent compound's peak area over time indicates degradation.
Prostaglandin E2 Signaling Pathway and this compound's Role
The following diagram illustrates the Prostaglandin E2 (PGE2) signaling pathway and the mechanism of action for this compound.
PGE2 signaling pathway and this compound's inhibitory action on 15-PGDH.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues related to this compound degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (see the detailed protocol below).
-
Optimize Dosing Strategy: If significant degradation is observed, consider more frequent media changes with freshly added this compound to maintain a more stable concentration.
-
Consider Media Components: Evaluate if any specific components in your media could be accelerating degradation. If possible, test stability in a simpler buffered solution (e.g., PBS) and in media with and without serum.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent this compound concentration due to degradation or precipitation.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before adding to the media, ensure that the this compound stock solution is fully dissolved.
-
Check for Precipitation: After adding this compound to the media, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the initial stock.
-
Standardize Handling Procedures: Ensure consistent timing and procedures for media preparation and addition of this compound across all replicates.
-
Illustrative Stability of this compound in Different Media
The following table provides illustrative data on the stability of this compound in common cell culture media at 37°C. Note: This data is hypothetical and intended for demonstration purposes. It is highly recommended to perform a stability study under your specific experimental conditions.
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in PBS (pH 7.4) |
| 0 | 100% | 100% | 100% |
| 2 | 95% | 92% | 98% |
| 8 | 80% | 75% | 90% |
| 24 | 60% | 50% | 85% |
| 48 | 35% | 25% | 78% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound solid compound or stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Experimental Workflow:
Workflow for assessing this compound stability in media.
Procedure:
-
Prepare this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile, low-protein binding tubes or wells of a multi-well plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Store the collected aliquots at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile (B52724) containing an internal standard to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The percentage of this compound remaining at each time point can be calculated relative to the 0-hour time point.
-
References
Technical Support Center: Improving the Efficacy of ML148 Treatment
Welcome to the technical support center for ML148, a potent and selective inhibitor of the Cdc42 GTPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the use of this compound.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in various experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective, reversible, non-competitive inhibitor of Cdc42 GTPase. It binds to an allosteric site on Cdc42, preventing it from binding to GTP and thereby keeping it in an inactive state. This inhibition disrupts downstream signaling pathways that regulate actin cytoskeleton organization, cell polarity, and migration. |
| What is the recommended solvent and storage for this compound? | This compound is soluble in DMSO. For stock solutions, dissolve in newly opened, anhydrous DMSO. A 50 mg/mL (156.54 mM) stock can be achieved with ultrasonic warming to 80°C. Store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| What is a typical working concentration for this compound in cell culture? | The optimal concentration of this compound is cell-type and assay-dependent. A good starting point for many cell-based assays is a concentration range of 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| What are the known off-target effects of this compound? | While this compound is reported to be selective for Cdc42 over other Rho family GTPases like Rac1 and RhoA, high concentrations may lead to off-target effects. It is crucial to include appropriate controls and consider potential off-target effects when interpreting results, especially at concentrations significantly above the IC50 for Cdc42 inhibition.[2][3] |
| How can I prepare a working solution of this compound for cell culture experiments? | To prepare a working solution from a DMSO stock, perform a serial dilution in your cell culture medium. To avoid precipitation and cellular toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%.[4][5] It is also recommended to prepare fresh dilutions for each experiment. |
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and recommended solutions.
Inconsistent IC50 Values in Cell Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Cell-based factors: Different cell passage numbers, variations in cell seeding density, or poor cell health can lead to inconsistent results.[1][6] | Use cells within a consistent and low passage number range. Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Regularly check for mycoplasma contamination. |
| Assay-specific factors: The type of viability assay used (e.g., MTT vs. crystal violet) can yield different IC50 values. Incubation times with the compound can also impact the results.[6][7] | Be consistent with the type of viability assay used. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. | |
| Compound handling: Improper storage or handling of this compound can lead to degradation. Inaccurate pipetting can also introduce significant variability.[6] | Aliquot and store this compound stock solutions as recommended. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
Issues with Cdc42 Activation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal for activated Cdc42 in positive controls. | Inefficient cell lysis or protein degradation: Incomplete cell lysis can result in low protein yield. Proteases in the cell lysate can degrade the target protein. | Use a recommended lysis buffer containing protease inhibitors. Perform lysis on ice and process samples quickly. |
| Low levels of active Cdc42: The specific cell line or culture conditions may result in low basal levels of active Cdc42. | Stimulate cells with a known Cdc42 activator (e.g., EGF) to induce a robust signal in your positive control. | |
| High background in all lanes, including negative controls. | Non-specific binding to beads: The antibody or other proteins in the lysate may be binding non-specifically to the affinity beads. | Increase the number and duration of washes after the pull-down step. Consider pre-clearing the lysate with beads before adding the affinity reagent. |
| Inconsistent results with this compound treatment. | Suboptimal inhibitor concentration or incubation time: The concentration of this compound may be too low to effectively inhibit Cdc42, or the incubation time may be too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for Cdc42 inhibition in your specific cell model. |
Problems with Immunofluorescence Staining of the Actin Cytoskeleton
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no phalloidin (B8060827) staining. | Incorrect fixation: Methanol or acetone (B3395972) fixation can disrupt the F-actin structure, preventing phalloidin binding.[4] | Use formaldehyde-based fixation (e.g., 4% paraformaldehyde) to preserve the actin cytoskeleton.[6] |
| Insufficient permeabilization: The phalloidin conjugate may not be able to enter the cells if they are not adequately permeabilized. | Use a detergent like Triton X-100 (e.g., 0.1-0.5%) for a sufficient amount of time to permeabilize the cell membrane.[2] | |
| High background fluorescence. | Non-specific binding of phalloidin or secondary antibodies: This can obscure the specific signal. | Include a blocking step with a protein solution like BSA. Ensure thorough washing between steps. Titrate the concentration of your phalloidin conjugate and secondary antibodies to find the optimal signal-to-noise ratio.[8][9][10] |
| Unexpected changes in cell morphology or actin organization. | Off-target effects of this compound: At high concentrations, this compound might affect other cellular processes, leading to unexpected phenotypes. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include multiple controls, such as a vehicle control (DMSO) and potentially a negative control compound. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cdc42 Activation Assay (Pull-down Assay)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the optimal duration. Include positive (e.g., EGF-stimulated) and negative (unstimulated) controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
GTPγS/GDP Loading (for controls): For positive and negative controls, incubate an aliquot of lysate with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively.[8][11]
-
Pull-down of Active Cdc42: Incubate the cell lysates with a GST-PAK1-PBD (p21-binding domain of p21-activated kinase 1) fusion protein coupled to glutathione-agarose beads for 1 hour at 4°C with gentle agitation.[12]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a Cdc42-specific antibody.
-
Detection: Detect the amount of active (pulled-down) Cdc42 using an appropriate detection method (e.g., chemiluminescence). An aliquot of the total cell lysate should also be run to show the total amount of Cdc42 in each sample.
Immunofluorescence Staining for Actin Cytoskeleton (Filopodia)
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the optimal duration. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[13]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[2]
-
Blocking: Wash the cells with PBS and block with a solution of 1-3% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in the blocking solution for 30-60 minutes at room temperature in the dark.[2]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton and filopodia using a fluorescence microscope with the appropriate filter sets.
Visualizations
Cdc42 Signaling Pathway
Caption: The Cdc42 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 4. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 5. Case Studies from Gen AI Development and Implementations [goml.io]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing CRISPR/Cas9 precision: Mitigating off-target effects for safe integration with photodynamic and stem cell therapies in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the application of machine learning to expert evaluation of research impact | PLOS One [journals.plos.org]
Validation & Comparative
Validating ML148 Inhibitor Activity: A Comparative Guide
This guide provides a comprehensive comparison of the inhibitor ML148 against a key alternative, SW033291, both targeting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound's activity and potential applications.
Introduction to this compound and its Target
This compound is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a key signaling molecule involved in a wide array of physiological processes, including inflammation, tissue regeneration, and immune responses. This guide focuses on the validation of this compound's inhibitory activity through in vitro enzymatic assays and cell-based functional assays, comparing its performance with SW033291, another well-characterized 15-PGDH inhibitor.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency of this compound and SW033291 from in vitro and cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of 15-PGDH
| Inhibitor | IC50 (nM) | Ki (nM) | Fold Difference vs. (R)-S(O)-SW033291 | Source |
| This compound | 19 | Not Reported | 12.7-fold higher IC50 | [1] |
| This compound | 56 | Not Reported | Not Applicable | |
| SW033291 | 1.5 | 0.1 | Not Applicable |
Table 2: Cell-Based PGE2 Induction in A549 Cells
| Inhibitor | AC50/EC50 (µM) | Maximal PGE2 Induction | Source |
| This compound | 0.469 | 129% | [1] |
| SW033291 | ~0.075 | 3.5-fold increase | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against 15-PGDH.
Materials:
-
Recombinant human 15-PGDH enzyme
-
NAD+
-
Prostaglandin E2 (PGE2) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and SW033291
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and SW033291 in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Diluted inhibitor (this compound or SW033291) or vehicle control
-
Recombinant 15-PGDH enzyme
-
-
Initiate the reaction by adding the PGE2 substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in NADH fluorescence over time at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based PGE2 Induction Assay in A549 Cells
This protocol describes a method to assess the ability of 15-PGDH inhibitors to increase PGE2 levels in a cellular context.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and SW033291
-
PGE2 ELISA Kit
-
6-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound, SW033291, or a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[3]
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the fold increase in PGE2 concentration for each inhibitor treatment relative to the vehicle control.
-
Determine the AC50/EC50 value by plotting the PGE2 fold induction against the inhibitor concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to 15-PGDH Inhibitors: ML148 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML148 with other inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins. By inhibiting 15-PGDH, these small molecules increase the local concentration of prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), a critical signaling molecule involved in a wide array of physiological and pathological processes, including tissue regeneration and inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and application of these valuable research tools.
Quantitative Comparison of 15-PGDH Inhibitors
The following table summarizes the reported inhibitory potency and mechanism of action for this compound and other notable 15-PGDH inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Key Findings & References |
| This compound | 56[1][2] | ~5 | Uncompetitive with respect to PGE2[3] | A potent and selective inhibitor.[1][2] |
| SW033291 | 1.5[4][5] | 0.1 | Non-competitive versus PGE2[5][6] | Demonstrates in vivo efficacy in promoting tissue regeneration.[5][7][8][9] |
| CAY10397 | - | 110 | Not specified | A sulphasalazine compound shown to inhibit human 15-PGDH.[3] |
| Thiazolidinedione Analog (Compound 3) | 8 | - | Not specified | A novel synthesized thiazolidinedione analogue.[10] |
| Thiazolidinedione Analog (Compound 4) | 19 | - | Not specified | A novel synthesized thiazolidinedione analogue that improved wound healing in cell culture.[10] |
Selectivity of 15-PGDH Inhibitors
The selectivity of an inhibitor is crucial for minimizing off-target effects. The table below presents available data on the selectivity of this compound and SW033291 against other dehydrogenases.
| Inhibitor | Target | IC50 (nM) | Fold Selectivity vs. 15-PGDH | Reference |
| This compound | 15-PGDH | 56 | - | [2] |
| ALDH1A1 | 36,000 | ~643 | [2] | |
| HADH2 | >57,500 | >1027 | [2] | |
| HSD17β4 | >57,500 | >1027 | [2] | |
| SW033291 | 15-PGDH | 1.5 | - | [5] |
| Other short-chain dehydrogenases | No significant impact on melting temperature | High | [5] |
In Vivo Studies
While in vitro data provides valuable insights into the potency and mechanism of these inhibitors, in vivo studies are essential for understanding their therapeutic potential.
-
SW033291: Extensive in vivo studies have demonstrated that SW033291 effectively increases PGE2 levels in various tissues, including bone marrow, colon, and liver.[5] This leads to accelerated hematopoietic recovery after bone marrow transplantation, protection against colitis, and enhanced liver regeneration.[5][8][9]
-
Thiazolidinedione Analog (Compound 2): Intravenous administration of this compound to guinea pigs resulted in increased cochlear blood flow.[10]
-
This compound: To date, there is a lack of published in vivo experimental data for this compound. This represents a significant knowledge gap in directly comparing its in vivo efficacy against other 15-PGDH inhibitors.
Signaling Pathway of 15-PGDH Inhibition
Inhibition of 15-PGDH leads to the accumulation of its primary substrate, PGE2. PGE2 then exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4). The diagram below illustrates the general signaling cascade initiated by 15-PGDH inhibition.
Caption: General signaling pathway initiated by 15-PGDH inhibition.
The activation of different EP receptors triggers distinct downstream signaling pathways, leading to a variety of cellular responses. The following diagram details the signaling cascades associated with the EP2 and EP4 receptors, which are often implicated in the pro-regenerative effects of PGE2.
Caption: Downstream signaling of PGE2 via EP2 and EP4 receptors.
Experimental Protocols
Reproducible experimental design is paramount in research. Below are detailed protocols for key assays used to characterize 15-PGDH inhibitors.
In Vitro 15-PGDH Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available 15-PGDH inhibitor screening kits and published methodologies.[3][11][12]
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
PGE2 substrate solution
-
Test inhibitors (e.g., this compound, SW033291) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of 15-PGDH enzyme in assay buffer to the desired final concentration (e.g., 2-5 nM).
-
Prepare a working solution of NAD+ in assay buffer.
-
Prepare a working solution of PGE2 in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
-
Assay Setup (96-well format):
-
Blank wells: Add assay buffer and the same volume of inhibitor solvent (without inhibitor).
-
Control wells (100% activity): Add 15-PGDH enzyme solution and the same volume of inhibitor solvent.
-
Inhibitor wells: Add 15-PGDH enzyme solution and the desired concentration of the test inhibitor.
-
Add NAD+ working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the PGE2 substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The production of NADH, which is fluorescent, is directly proportional to the 15-PGDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro 15-PGDH inhibition assay.
Cell-Based PGE2 Accumulation Assay
This assay measures the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
Materials:
-
A suitable cell line that expresses 15-PGDH (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells and collect the cell lysate.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the cell culture supernatant and/or cell lysate using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the total protein concentration for each sample.
-
Plot the normalized PGE2 levels against the inhibitor concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Conclusion
This compound is a potent and selective uncompetitive inhibitor of 15-PGDH. It offers a valuable tool for in vitro studies of the prostaglandin signaling pathway. However, for in vivo applications requiring tissue regeneration, SW033291 currently stands out due to its demonstrated efficacy in multiple animal models. The lack of in vivo data for this compound is a critical consideration for researchers planning animal studies. The choice of inhibitor will ultimately depend on the specific research question and experimental context. This guide provides a foundation for making an informed decision and for designing rigorous and reproducible experiments in the exciting field of prostaglandin research.
References
- 1. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Wae to repair: prostaglandin E2 (PGE2) triggers intestinal wound repair | The EMBO Journal [link.springer.com]
A Head-to-Head Comparison of ML148 and SW033291 in Prostaglandin Assays
In the landscape of prostaglandin (B15479496) research, particularly concerning the modulation of Prostaglandin E2 (PGE2) levels, small molecule inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) have emerged as critical tools. 15-PGDH is the key enzyme responsible for the degradation of PGE2. Its inhibition leads to an increase in local PGE2 concentrations, a strategy being explored for therapeutic benefits in tissue regeneration and various disease models.[1][2][3] This guide provides a detailed comparison of two such inhibitors, ML148 and SW033291, focusing on their performance in prostaglandin assays.
Introduction to this compound and SW033291
Both this compound and SW033291 are potent inhibitors of 15-PGDH.[4] By blocking the enzymatic degradation of PGE2, they effectively increase its bioavailability, thereby potentiating its downstream signaling effects.[1][2][4] PGE2 exerts its biological functions by binding to four subtypes of G protein-coupled receptors: EP1, EP2, EP3, and EP4.[5][6][7] The EP4 receptor, in particular, is coupled to Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8][9][10] This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses.[6][9][11]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and SW033291 based on available experimental findings. This data provides a direct comparison of their potency and efficacy in inhibiting 15-PGDH and elevating cellular PGE2 levels.
| Parameter | This compound | SW033291 | Reference(s) |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [4] |
| Ki (for 15-PGDH) | Not explicitly reported | 0.1 nM | [2] |
| IC50 (for 15-PGDH) | 19 nM | Not explicitly reported, but described as a high-affinity inhibitor | [4] |
| Effect on Cellular PGE2 Levels (A549 cells) | 129% maximal induction (AC50 of 0.469 µM) | 3.5-fold increase at 500 nM (EC50 of ~75 nM) | [3][4] |
| Effect on Cellular PGE2 Levels (LNCaP cells) | 62% maximal induction (AC50 of 0.884 µM) | Not reported | [4] |
| In Vivo Activity | Not reported to date | Active in mouse models of bone marrow transplant, colitis, and liver regeneration | [4][12] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors are evaluated, it is crucial to visualize the relevant biological pathway and the experimental workflow for their comparison.
Caption: Prostaglandin E2 signaling via the EP4 receptor.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and SW033291 in a cell-based prostaglandin assay.
References
- 1. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of ML148 and Alternative 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental findings for ML148, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and compares its performance with other notable alternatives. The data presented is compiled from various studies to offer an objective overview for researchers in drug development and related scientific fields.
Introduction to 15-PGDH Inhibition
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). Inhibition of 15-PGDH leads to an increase in local PGE2 concentrations, which has been shown to promote tissue regeneration and repair. This has made 15-PGDH a compelling target for therapeutic intervention in a variety of conditions, including colitis, liver injury, and for accelerating hematopoietic recovery after bone marrow transplantation.[1][2] this compound has emerged as a potent and selective inhibitor of this enzyme.[3] This guide will compare its activity with other known 15-PGDH inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and its key alternatives against the 15-PGDH enzyme. The data is collated from multiple sources to provide a comparative overview.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Source |
| This compound | 15-PGDH | Enzymatic Assay | IC50: 56 nM | [3] |
| 15-PGDH | Enzymatic Assay | IC50: 19 nM | [4] | |
| SW033291 | 15-PGDH | Enzymatic Assay | Ki: 0.1 nM | [5] |
| 15-PGDH | Enzymatic Assay | IC50: ~1.5 nM (against 6 nM 15-PGDH) | [1] | |
| 15-PGDH-IN-1 | 15-PGDH | Enzymatic Assay | IC50: 3 nM | |
| ML147 | 15-PGDH | Enzymatic Assay | IC50: 141 nM | [6] |
| ML149 | 15-PGDH | Enzymatic Assay | - | [6] |
Note: Direct comparison of IC50 values should be done with caution as they can be influenced by assay conditions. A study directly comparing this compound and SW033291 noted a 12.7-fold weaker inhibitory activity for this compound in their in vitro enzymatic assay.[4]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols used to characterize 15-PGDH inhibitors.
In Vitro 15-PGDH Inhibition Assay (Fluorescence-based)
This assay is a common method for screening and characterizing 15-PGDH inhibitors.
-
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the increase in fluorescence resulting from the conversion of NAD+ to NADH during the oxidation of a prostaglandin substrate (e.g., PGE2).[7]
-
Reagents:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) as the substrate
-
NAD+ as a cofactor
-
Assay buffer (e.g., containing DTT)
-
Test compounds (inhibitors) and a positive control (e.g., this compound)
-
-
Procedure (96-well plate format):
-
To appropriate wells, add assay buffer, 15-PGDH enzyme, and the test inhibitor at various concentrations.
-
Include control wells with enzyme and solvent (100% activity) and wells with buffer and solvent (background).
-
Initiate the reaction by adding NAD+ and PGE2 substrate to all wells.
-
Incubate the plate at room temperature.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the 100% activity wells after subtracting the background fluorescence. IC50 values are then determined from the dose-response curves.
Cell-Based Assay for 15-PGDH Inhibition
This assay format evaluates the ability of an inhibitor to increase PGE2 levels in a cellular context.
-
Cell Line: A549 (human lung adenocarcinoma) cells are commonly used as they can be stimulated to produce PGE2.[4][8]
-
Principle: Cells are stimulated with an inflammatory agent (e.g., Interleukin-1β) to induce the production of PGE2. In the presence of a 15-PGDH inhibitor, the degradation of PGE2 is blocked, leading to its accumulation in the cell culture medium, which can then be quantified.
-
Procedure:
-
Plate A549 cells and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations.
-
Stimulate the cells with Interleukin-1β (IL-1β) to induce PGE2 synthesis.
-
Incubate for a defined period.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis: The fold-increase in PGE2 levels in the presence of the inhibitor is calculated relative to the vehicle-treated control.
In Vivo Models for Evaluating 15-PGDH Inhibitors
Animal models are utilized to assess the therapeutic potential of 15-PGDH inhibitors.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis Model: This model is used to evaluate the efficacy of inhibitors in promoting intestinal tissue repair. Mice are administered DSS in their drinking water to induce colitis, and the effect of the test compound on disease activity index (weight loss, stool consistency, bleeding) and colon tissue histology is assessed.[1]
-
Partial Hepatectomy Model: To study liver regeneration, a portion of the liver is surgically removed. The rate of liver mass restoration is then compared between animals treated with the inhibitor and a vehicle control.[1]
-
Bone Marrow Transplantation Model: The ability of an inhibitor to accelerate hematopoietic recovery is evaluated in mice that have undergone bone marrow transplantation. Parameters such as peripheral blood cell counts and bone marrow cellularity are monitored.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of 15-PGDH inhibitors.
Caption: Prostaglandin E2 (PGE2) synthesis and degradation pathway.
Caption: A typical workflow for the discovery and validation of 15-PGDH inhibitors.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 15-PGDH抑制剂 | MCE [medchemexpress.cn]
- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ML148's Effect on Prostaglandin E2 Levels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, ML148, and its effect on Prostaglandin (B15479496) E2 (PGE2) levels. The performance of this compound is contextualized by comparing its mechanism of action and expected outcomes with those of other relevant compounds, supported by experimental data from studies on similar 15-PGDH inhibitors and compounds with alternative mechanisms.
Mechanism of Action: Increasing PGE2 by Inhibiting Degradation
Prostaglandin E2 (PGE2) is a bioactive lipid that plays a crucial role in a variety of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Its cellular levels are tightly regulated by a balance between synthesis and degradation.
This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism and inactivation of prostaglandins, including PGE2. By inhibiting 15-PGDH, this compound is expected to prevent the degradation of PGE2, leading to an increase in its local concentration in tissues and cell cultures. This mechanism is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which decrease PGE2 levels by inhibiting its synthesis via the cyclooxygenase (COX) enzymes.
Comparative Data on PGE2 Modulation
| Compound Class | Example Compound | Mechanism of Action | Target | Expected Effect on PGE2 Levels | Observed Effect | Reference |
| 15-PGDH Inhibitor | This compound | Inhibition of PGE2 degradation | 15-PGDH | Increase | (Inferred from mechanism) | |
| 15-PGDH Inhibitor | SW033291 | Inhibition of PGE2 degradation | 15-PGDH | Increase | 3.5-fold increase in A549 cells (500 nM)[1][2]; ~2-fold increase in mouse bone marrow, colon, lung, and liver (10 mg/kg)[1] | [1][2] |
| 15-PGDH Inhibitor | (+)-SW209415 | Inhibition of PGE2 degradation | 15-PGDH | Increase | ~2-fold increase in mouse bone marrow PGE2 (2.5 mg/kg)[3] | [3] |
| COX-2 Inhibitor | Celecoxib | Inhibition of PGE2 synthesis | COX-2 | Decrease | Significant decrease in Gingival Crevicular Fluid PGE2 levels in patients with chronic periodontitis[4]; Inhibited A23187-induced PGE2 synthesis by 69% in alveolar macrophages[5] | [4][5][6] |
Experimental Protocols
To independently verify the effect of this compound on PGE2 levels, the following experimental methodologies, adapted from studies on the 15-PGDH inhibitor SW033291, can be employed.
In Vitro Cell-Based Assay for PGE2 Levels
-
Cell Culture: Human lung adenocarcinoma A549 cells are cultured in appropriate media. These cells are known to produce PGE2, especially upon stimulation.
-
Stimulation of PGE2 Production: To enhance the basal levels of PGE2, cells can be treated with a pro-inflammatory stimulus such as Interleukin-1β (IL-1β).
-
Treatment with Inhibitor: Cells are treated with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 16 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is quantified using a commercially available Prostaglandin E2 ELISA kit.
-
Data Analysis: The fold-increase in PGE2 levels in this compound-treated cells is calculated relative to the vehicle-treated control cells.
In Vivo Assessment of PGE2 Levels in Tissue
-
Animal Model: Mice (e.g., C57BL/6J) are used for in vivo studies.
-
Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg). A vehicle control group is also included.
-
Tissue Collection: At a specified time point after administration (e.g., 3 hours), mice are euthanized, and tissues of interest (e.g., bone marrow, colon, lung, liver) are harvested.
-
Tissue Homogenization: The collected tissues are homogenized in an appropriate buffer.
-
PGE2 Quantification: The concentration of PGE2 in the tissue homogenates is measured using either an ELISA kit or by a more quantitative method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: PGE2 levels are normalized to the total protein concentration in the tissue homogenate and compared between the this compound-treated and vehicle control groups.
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: PGE2 Synthesis and Degradation Pathway with Points of Inhibition.
Caption: Workflow for Verifying this compound's Effect on PGE2 Levels.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ML141 (CID-2950007) and Other Small Molecule Inhibitors of Cdc42
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor ML141 (also known as CID-2950007) with other notable inhibitors of the Cell division cycle 42 (Cdc42) GTPase. This analysis is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
Cdc42, a member of the Rho family of small GTPases, is a critical regulator of fundamental cellular processes, including cytoskeleton organization, cell cycle progression, and cell migration.[1] Its over-activation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.[1][2] This guide focuses on ML141, a potent and selective allosteric inhibitor of Cdc42, and compares its performance with other well-characterized Cdc42 inhibitors: ZCL278, ZCL367, CASIN, MBQ-167, and Secramine.
Performance Comparison of Cdc42 Inhibitors
The following table summarizes the key quantitative data for ML141 and its alternatives, offering a clear comparison of their potency and selectivity.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / EC50 / Kd | Selectivity |
| ML141 (CID-2950007) | Cdc42 | Potent, selective, reversible, non-competitive allosteric inhibitor.[3][4][5] Binds to guanine (B1146940) nucleotide-bound Cdc42 and induces dissociation of the ligand, locking the protein in an inactive conformation.[4] | IC50: ~200 nM (nucleotide-depleted Cdc42), 2.1 µM (Cdc42-wt), 2.6 µM (Cdc42 Q61L mutant).[6][7] | High selectivity against other Rho family GTPases like Rac1, RhoA, Rab2, and Rab7 (IC50 > 100 µM).[3][8] |
| ZCL278 | Cdc42 | Directly binds to Cdc42 and inhibits its interaction with the guanine nucleotide exchange factor (GEF), Intersectin (ITSN).[9][10] Can also disrupt GTP/GDP binding.[9][11] | Kd: 6.4 µM (fluorescence titration), 11.4 µM (SPR).[11][12] IC50: 7.5 µM (GEF-dependent GTP binding).[13] | Selective for Cdc42; does not inhibit Rac1 or RhoA.[9][13] |
| ZCL367 | Cdc42 | Inhibits the interaction between Cdc42 and its specific GEF, Intersectin (ITSN).[1] | IC50: 98 nM (GEF-dependent GTP binding to Cdc42).[1][13] | More potent and selective for Cdc42 compared to Rac1 (IC50 = 0.19 µM) and RhoA (IC50 = 29.7 µM).[1][13] |
| CASIN | Cdc42 | Binds to Cdc42·GDP with high affinity and inhibits the Cdc42-Intersectin catalyzed dissociation of GDP.[2] | Binding affinity of ~300 nM to Cdc42·GDP.[2] | Specific for Cdc42.[2] |
| MBQ-167 | Cdc42, Rac1 | Dual inhibitor that blocks the interaction of GEFs with both Cdc42 and Rac1.[2][14] | IC50: 78 nM (Cdc42), 103 nM (Rac1).[2][14] | Dual inhibitor of Cdc42 and Rac1.[14] |
| Secramine | Cdc42 | Inhibits the activation of Cdc42 in a RhoGDI-dependent manner, antagonizing its membrane association, nucleotide exchange, and effector binding.[15][16] | IC50: ~3.4 µM for inhibition of cAMP-induced Cl- secretion (a downstream effect of Cdc42 inhibition).[17] | Appears to be specific for Cdc42-dependent processes.[15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Biochemical Assay for Cdc42 Inhibition (IC50 Determination)
This protocol is based on the methods used for the characterization of ML141.[6][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against Cdc42 GTPase activity.
Materials:
-
Purified recombinant Cdc42 protein (wild-type or mutant)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Test inhibitor (e.g., ML141)
-
Assay Buffer: 30 mM HEPES pH 7.5, 100 mM KCl, 20 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of purified Cdc42 protein to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a fixed concentration of BODIPY-FL-GTP to all wells.
-
Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY-FL.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based G-LISA™ Activation Assay
This protocol is a common method to measure the activation of Cdc42 in cells and was used to characterize ML141 and other inhibitors.[8][18]
Objective: To quantify the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
Cell line of interest (e.g., Swiss 3T3 fibroblasts)
-
Cell culture medium and reagents
-
Test inhibitor
-
Stimulating agent (e.g., Epidermal Growth Factor - EGF)
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary reagents, including lysis buffer, binding wells coated with a Cdc42-GTP-binding protein, primary and secondary antibodies, and detection reagents)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a known activator of Cdc42 (e.g., EGF) for a short period.
-
Lyse the cells using the provided lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Transfer the lysates to the wells of the G-LISA™ plate, which are coated with a protein that specifically binds to active, GTP-bound Cdc42.
-
Incubate to allow for the binding of active Cdc42.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for Cdc42, followed by incubation.
-
Wash the wells and add the secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the detection reagent and measure the absorbance using a microplate reader.
-
The signal intensity is proportional to the amount of active Cdc42 in the sample.
Filopodia Formation Assay
This assay is used to visually assess the effect of inhibitors on a key Cdc42-dependent cellular process.[4][8]
Objective: To determine the effect of a Cdc42 inhibitor on the formation of filopodia in cultured cells.
Materials:
-
Swiss 3T3 fibroblasts or other suitable cell line
-
Glass coverslips
-
Cell culture medium
-
Test inhibitor
-
Stimulating agent (e.g., Bradykinin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (to stain F-actin)
-
DAPI (to stain nuclei)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Serum-starve the cells to reduce basal Cdc42 activity.
-
Pre-treat the cells with the test inhibitor or vehicle control.
-
Stimulate the cells with a filopodia-inducing agent like bradykinin.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number and length of filopodia per cell to assess the inhibitory effect.
Visualizing Cellular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Cdc42 inhibitors.
Caption: Simplified Cdc42 signaling pathway leading to filopodia formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 2, CID2950007 is a Non-Competitive Inhibitor of Cdc42 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ML141 | Cdc42 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Secramine inhibits Cdc42-dependent functions in cells and Cdc42 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cdc42 inhibitor secramine B prevents cAMP-induced K+ conductance in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Guide to ML148: A Selective 15-PGDH Inhibitor
This guide provides a detailed comparison of the small molecule inhibitor ML148 with other known inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that catalyzes the rate-limiting step in the degradation of prostaglandins (B1171923) like PGE2.[1] By inhibiting 15-PGDH, these compounds can increase endogenous prostaglandin (B15479496) levels, a therapeutic strategy being explored for tissue regeneration, cancer treatment, and managing inflammatory diseases.[2] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological tools available for studying the prostaglandin signaling pathway.
Data Presentation: Potency and Selectivity of 15-PGDH Inhibitors
The following tables summarize the inhibitory potency of this compound and its alternatives against 15-PGDH. The data has been compiled from various sources and provides a basis for comparing the efficacy of these compounds.
Table 1: Inhibitory Potency of Selected 15-PGDH Inhibitors
| Compound | Type | IC50 (nM) | Ki (nM) |
| This compound | Benzimidazole | 56 | - |
| SW033291 | Thienopyridine | 1.5 | 0.1 |
| ML147 | Imidazopyridine | 25 | 5 |
| ML149 | Triazoloazepine | - | - |
| 15-PGDH-IN-1 | - | 3 | - |
| 15-PGDH-IN-2 | - | 0.274 | - |
| 15-PGDH-IN-4 | - | 1.2 | - |
| HW201877 | Tetrahydro-1H-cyclopropa[c][3][4]naphthyridine | 3.6 | - |
| MF-DH-300 | - | 1.6 | - |
| (R)-SW033291 | Enantiomer of SW033291 | - | - |
Note: A hyphen (-) indicates that the data was not available in the searched sources.
Table 2: Selectivity Profile of this compound and Related Compounds
This compound, along with ML147 and ML149, has been shown to be highly selective for 15-PGDH. A screening against a large panel of over 320 targets, including other human dehydrogenases/reductases, revealed low cross-reactivity.[3][5][6] While the complete dataset from this broad screen is not publicly available, the table below shows the IC50 values against a selection of related enzymes.
| Compound | 15-PGDH IC50 (nM) | ALDH1A1 IC50 (nM) | HADH2 IC50 (nM) | HSD17B4 IC50 (nM) |
| This compound | 56 | 36,000 | >57,500 | >57,500 |
SW033291 has also been shown to be selective. Thermal denaturation assays demonstrated that SW033291 significantly shifts the melting temperature of 15-PGDH but has no impact on two other closely related short-chain dehydrogenases.[7]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize these inhibitors are provided below. These protocols are based on commercially available kits and published research.
15-PGDH Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound by measuring the production of NADH, a fluorescent product of the 15-PGDH enzymatic reaction.
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ (cofactor)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Prepare a solution of recombinant 15-PGDH enzyme in assay buffer.
-
Prepare a solution of PGE2 substrate in assay buffer.
-
Prepare a solution of NAD+ in assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the appropriate wells of the microplate.
-
Include wells for a positive control (a known 15-PGDH inhibitor like this compound) and a negative control (vehicle, e.g., DMSO).
-
Add the 15-PGDH enzyme solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the PGE2 substrate to all wells.
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30 minutes) at room temperature.[8] Alternatively, the reaction can be stopped after a fixed time and the endpoint fluorescence measured.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Cell-Based Prostaglandin E2 (PGE2) Quantification Assay (Competitive ELISA)
This assay measures the amount of PGE2 produced by cells in culture, which is expected to increase in the presence of a 15-PGDH inhibitor.
Materials:
-
Cell line that produces PGE2 (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
PGE2 ELISA kit (containing PGE2 standard, PGE2-HRP conjugate, antibody-coated plate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
-
ELISA Protocol:
-
Prepare a standard curve using the provided PGE2 standard.
-
Add the standards and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Add the PGE2-HRP conjugate to each well.
-
Incubate the plate for the recommended time (e.g., 1-2 hours) at 37°C.[2][9] During this incubation, the PGE2 in the sample and the PGE2-HRP conjugate compete for binding to the antibody.
-
-
Washing and Detection:
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The amount of PGE2 is inversely proportional to the measured absorbance.
-
Mandatory Visualization
The following diagrams illustrate the key pathway and a typical experimental workflow.
Caption: Prostaglandin E2 signaling and its inhibition by this compound.
Caption: Workflow for a 15-PGDH enzymatic inhibition assay.
References
- 1. mybiosource.com [mybiosource.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Reproducibility of 15-PGDH Inhibition: A Comparative Guide to ML148 and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of ML148, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with its alternatives. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in experimental design and drug discovery.
Performance Comparison of 15-PGDH Inhibitors
The selection of a suitable 15-PGDH inhibitor is critical for studying the prostaglandin (B15479496) signaling pathway. This compound and SW033291 are two of the most well-characterized inhibitors. Their key performance metrics are summarized below.
| Inhibitor | IC50 (15-PGDH) | Ki (15-PGDH) | Mechanism of Inhibition | Cell-Based Potency (AC50) | In Vivo Efficacy |
| This compound | 19 nM[1], 56 nM[2] | - | Uncompetitive[2] | 0.469 µM (A549 cells)[1], 0.884 µM (LNCaP cells)[1] | Not reported, short half-life (~7.3 min in rat liver microsomes)[1] |
| SW033291 | 1.5 nM[1] | 0.1 nM | Non-competitive | ~75 nM (A549 cells) | Promotes tissue regeneration in mouse models of bone marrow transplant, colitis, and liver injury[1] |
Experimental Protocols
To ensure the reproducibility of experiments involving 15-PGDH inhibitors, detailed and standardized protocols are essential.
In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from a commercially available 15-hydroxyprostaglandin dehydrogenase inhibitor screening assay kit which utilizes this compound as a positive control.[3]
Materials:
-
15-PGDH (human, recombinant)
-
Prostaglandin E2 (PGE2) substrate
-
NAD+
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound (positive control) or other test inhibitors
-
96-well black plate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound or the test inhibitor in DMSO.
-
Dilute the 15-PGDH enzyme, PGE2 substrate, and NAD+ to their final working concentrations in the assay buffer.
-
-
Assay Setup (per well):
-
Add 80 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or DMSO for control).
-
Add 10 µL of the 15-PGDH enzyme solution.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the PGE2 substrate solution.
-
Immediately add 10 µL of the NAD+ solution to initiate the reaction.
-
-
Measurement:
-
Measure the increase in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Hematopoietic Recovery Model (using SW033291)
This protocol is based on a study demonstrating the in vivo efficacy of SW033291 in a mouse model of bone marrow transplantation.[4]
Animal Model:
-
C57BL/6 mice (8-12 weeks old)
Materials:
-
SW033291
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Bone marrow cells for transplantation
-
Irradiation source
Procedure:
-
Bone Marrow Transplantation:
-
Lethally irradiate recipient mice.
-
Transplant a specified number of bone marrow cells from donor mice via retro-orbital or tail vein injection.
-
-
Inhibitor Administration:
-
Administer SW033291 (e.g., 5 mg/kg) or vehicle intraperitoneally twice daily for a specified period (e.g., 14 days).
-
-
Monitoring and Analysis:
-
Monitor peripheral blood counts (white blood cells, neutrophils, platelets) regularly.
-
At the end of the experiment, harvest bone marrow and spleen for analysis of hematopoietic stem and progenitor cell populations by flow cytometry.
-
Assess overall survival and hematopoietic recovery in the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is crucial for interpreting experimental results.
Prostaglandin E2 Synthesis and Degradation Pathway
This diagram illustrates the synthesis of Prostaglandin E2 (PGE2) from arachidonic acid and its subsequent degradation by 15-PGDH. Inhibition of 15-PGDH leads to an accumulation of PGE2.
Caption: Prostaglandin E2 (PGE2) synthesis and degradation pathway.
Downstream Signaling of Prostaglandin E2
Elevated levels of PGE2, resulting from 15-PGDH inhibition, activate downstream signaling pathways through its receptors (EP1-4), leading to various cellular responses.
References
- 1. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
ML148 as a Reference Compound for 15-PGDH Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML148, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with other notable inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate reference compound for their studies of prostaglandin (B15479496) signaling pathways.
Introduction to 15-PGDH and its Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2). By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins, 15-PGDH acts as a critical negative regulator of prostaglandin signaling. Elevated levels of prostaglandins are associated with inflammation, pain, and cell proliferation. Consequently, inhibition of 15-PGDH presents a promising therapeutic strategy for conditions where increased prostaglandin activity is beneficial, such as in promoting tissue regeneration. This compound has emerged as a valuable tool for studying these processes due to its well-characterized inhibitory activity.
Comparative Analysis of 15-PGDH Inhibitors
The following tables summarize the quantitative data for this compound and other well-documented 15-PGDH inhibitors, providing a clear comparison of their potency and cellular activity.
Table 1: In Vitro Potency of 15-PGDH Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | 56[1] | - | Uncompetitive[1] |
| SW033291 | 1.5[2][3] | 0.1[3][4] | Non-competitive[3][4] |
| (+)-SW209415 | ~5 | - | Tight-binding |
Table 2: Cellular Activity of 15-PGDH Inhibitors
| Compound | Cell Line | EC50 (nM) for PGE2 Induction | Maximal PGE2 Induction |
| This compound | A549 | ~469 | 129%[5] |
| LNCaP | ~884 | 62%[5] | |
| SW033291 | A549 | ~75[4] | 3.5-fold increase at 500 nM[3][4] |
| (+)-SW209415 | A549 | ~10[6] | - |
Selectivity Profile
The selectivity of an inhibitor is crucial for its utility as a research tool. This compound has been profiled against a panel of related dehydrogenase enzymes and has demonstrated good selectivity.
Table 3: Selectivity of this compound
| Enzyme | % Inhibition at 10 µM |
| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | < 10 |
| Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2) | < 10 |
| 17β-Hydroxysteroid Dehydrogenase 4 (HSD17B4) | < 10 |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the prostaglandin E2 signaling pathway and a typical experimental workflow for evaluating 15-PGDH inhibitors.
Caption: Prostaglandin E2 (PGE2) signaling pathway and the role of 15-PGDH.
Caption: A typical experimental workflow for evaluating 15-PGDH inhibitors.
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol is adapted from commercially available 15-PGDH inhibitor screening kits where this compound is often used as a positive control.[8]
Materials:
-
Human recombinant 15-PGDH enzyme
-
NAD+ solution
-
Prostaglandin E2 (PGE2) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (including this compound as a positive control) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the 15-PGDH enzyme, and the inhibitor solution to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ and PGE2 substrate solutions to all wells.
-
Immediately measure the increase in NADH fluorescence using a microplate reader with excitation at approximately 340 nm and emission at approximately 445 nm.
-
Record the fluorescence at regular intervals for a set period.
-
The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based PGE2 Measurement Assay
This protocol outlines a general procedure for measuring the effect of 15-PGDH inhibition on PGE2 levels in a cellular context.[9]
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
15-PGDH inhibitors (e.g., this compound, SW033291)
-
Interleukin-1β (IL-1β)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Seed A549 cells in multi-well plates and grow to a desired confluency.
-
Treat the cells with various concentrations of the 15-PGDH inhibitors for a predetermined period.
-
To stimulate endogenous PGE2 production, treat the cells with IL-1β for a specified duration.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
The results can be used to determine the EC50 of the inhibitors for increasing cellular PGE2 levels.
Conclusion
This compound is a potent and selective uncompetitive inhibitor of 15-PGDH, making it a valuable reference compound for in vitro studies of the prostaglandin signaling pathway. Its well-defined IC50 and demonstrated selectivity provide a solid benchmark for the evaluation of novel 15-PGDH inhibitors. For cellular and in vivo studies where higher potency might be desired, compounds such as SW033291 and (+)-SW209415 offer more potent alternatives. The choice of reference compound will ultimately depend on the specific experimental context and research question. This guide provides the necessary comparative data and experimental frameworks to aid in this selection process.
References
- 1. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
ML148: A Comparative Review of Validation Studies for the Potent 15-PGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the validation studies for ML148, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the degradation of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which play crucial roles in various physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Inhibition of 15-PGDH by molecules like this compound leads to increased levels of PGE2, making it a promising therapeutic strategy for conditions where elevated prostaglandin signaling is beneficial.
This guide summarizes key quantitative data, details experimental methodologies from published validation studies, and provides a comparative analysis with other known 15-PGDH inhibitors.
Quantitative Data Summary
The potency of this compound has been determined in multiple studies using in vitro enzymatic assays. The reported half-maximal inhibitory concentration (IC50) values show some variability, which is common in drug discovery and can be attributed to differences in assay conditions. Additionally, the activity of this compound has been confirmed in cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | AC50 (µM) | Cell Line | Source |
| This compound | 15-PGDH | Enzymatic (Fluorescence) | 11 | - | - | Cayman Chemical[1] |
| This compound | 15-PGDH | Enzymatic | 19 | - | - | Niesen et al. (as cited in MDPI)[2][3] |
| This compound | 15-PGDH | Enzymatic | 56 | - | - | NIH Molecular Libraries Program[4] |
| This compound | 15-PGDH | Cell-based (PGE2 induction) | - | 0.469 | A549 | Niesen et al. (as cited in MDPI)[2][3] |
| This compound | 15-PGDH | Cell-based (PGE2 induction) | - | 0.884 | LNCaP | Niesen et al. (as cited in MDPI)[2][3] |
| SW033291 | 15-PGDH | Enzymatic | 0.1 (Ki) | - | - | MedchemExpress[5] |
| 15-PGDH-IN-1 | 15-PGDH | Enzymatic | 3 | - | - | MedchemExpress[5] |
| HW201877 | 15-PGDH | Enzymatic | 3.6 | - | - | MedchemExpress[5] |
| 15-PGDH-IN-4 | 15-PGDH | Enzymatic | 1.2 | - | - | MedchemExpress[5] |
| MF-DH-300 | 15-PGDH | Enzymatic | 1.6 | - | - | MedchemExpress[5] |
| ML147 | 15-PGDH | Enzymatic | 25 (Ki ~5) | - | - | NIH Molecular Libraries Program[4][6] |
| ML149 | 15-PGDH | Enzymatic | - | - | - | NIH Molecular Libraries Program[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of 15-PGDH. This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that leads to their biological inactivation. By blocking this degradation step, this compound effectively increases the local concentration and signaling of prostaglandins like PGE2. Elevated PGE2 can then bind to its G-protein coupled receptors (EP1, EP2, EP3, and EP4) on target cells, initiating a variety of downstream signaling cascades that can influence cellular processes such as proliferation, survival, and inflammation.[7][8]
Experimental Protocols
In Vitro 15-PGDH Inhibitor Screening Assay (Fluorometric)
This protocol is based on the methodology provided by the Cayman Chemical 15-PGDH Inhibitor Screening Assay Kit, which utilizes this compound as a positive control.[1]
Principle: The activity of 15-PGDH is measured by monitoring the increase in fluorescence resulting from the reduction of NAD+ to the fluorescent NADH during the oxidation of PGE2. Inhibitors of 15-PGDH will prevent this increase in fluorescence.
Materials:
-
15-PGDH Assay Buffer
-
Recombinant human 15-PGDH enzyme
-
PGE2 substrate
-
NAD+ solution
-
This compound (positive control)
-
Test compounds
-
96-well or 384-well black plates
-
Fluorometric plate reader with excitation at 340 nm and emission at 445 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, enzyme, substrate, NAD+, and test compounds at the desired concentrations.
-
Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the test compounds.
-
100% Initial Activity Wells: Add assay buffer, 15-PGDH enzyme, and solvent.
-
Inhibitor Wells: Add assay buffer, 15-PGDH enzyme, and the test compound or this compound.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the PGE2 substrate to all wells, followed by the NAD+ working solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence at an excitation of 340 nm and an emission of 445 nm in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition for each test compound is calculated relative to the 100% initial activity wells after subtracting the background fluorescence. The IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell-Based PGE2 Induction Assay
This is a general protocol for assessing the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
Principle: Cells that endogenously express 15-PGDH will degrade PGE2. Treatment with an effective inhibitor like this compound will block this degradation, leading to an accumulation of PGE2 in the cell culture supernatant, which can be quantified.
Materials:
-
A549 or LNCaP cells (or other suitable cell line expressing 15-PGDH)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Arachidonic acid (optional, to provide substrate for PGE2 synthesis)
-
PGE2 ELISA kit or LC-MS/MS for PGE2 quantification
Procedure:
-
Cell Seeding: Plate cells in a multi-well format and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined amount of time.
-
PGE2 Production: Optionally, add arachidonic acid to stimulate PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated method such as an ELISA or LC-MS/MS.
-
Data Analysis: Plot the concentration of PGE2 against the log of the inhibitor concentration to determine the AC50 (the concentration of inhibitor that results in a 50% increase in PGE2 levels).
Comparative Analysis
This compound is a potent and selective inhibitor of 15-PGDH. When compared to other inhibitors, it demonstrates high potency in the nanomolar range. For instance, while SW033291 shows a remarkably low Ki of 0.1 nM, this compound's IC50 values are consistently in the low to mid-nanomolar range across different studies.[2][3][4][5] This makes it a valuable tool for studying the biological roles of 15-PGDH and a promising starting point for the development of therapeutics.
The mechanism of inhibition for this compound has been characterized as uncompetitive with respect to PGE2.[6] This means that this compound preferentially binds to the enzyme-substrate complex. In contrast, another inhibitor, ML147, is a competitive inhibitor.[4] This difference in the mechanism of action can have implications for their in vivo efficacy and pharmacological profiles.
Conclusion
This compound is a well-validated, potent, and selective inhibitor of 15-PGDH. The available data from enzymatic and cell-based assays consistently demonstrate its ability to inhibit 15-PGDH and consequently increase PGE2 levels. The detailed experimental protocols provided in this guide can be used to independently verify its activity and to screen for novel 15-PGDH inhibitors. The comparative data presented here situate this compound among other key inhibitors of this important enzyme, highlighting its utility as a research tool and potential therapeutic lead.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML148: A Guide for Laboratory Professionals
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling ML148, ensure all operations are conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4][5]
-
Body Protection: A standard laboratory coat must be worn.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.[3]
This compound Disposal and Decontamination Workflow
The diagram below outlines the procedural workflow for safely managing this compound waste from initial handling to final disposal.
Caption: Procedural workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation : All materials that have come into contact with this compound must be treated as hazardous waste.[3] Do not mix this compound waste with other waste streams.
-
Solid Waste : Collect unused this compound powder and contaminated items (e.g., pipette tips, gloves, weigh paper) in a designated, leak-proof container for solid hazardous waste.[3]
-
Liquid Waste : Collect solutions containing this compound and the first rinses from decontamination procedures in a compatible, sealed container for liquid hazardous waste.[3] Given this compound's solubility, solvents like DMSO, DMF, or Ethanol will be common.[1]
-
-
Container Labeling : All waste containers must be clearly and securely labeled.[6] The label must include:
-
Storage : Keep waste containers tightly closed except when adding waste.[4][5] Store them in a cool, dry, well-ventilated, and designated secondary containment area until collection.[4][6]
-
Disposal : Follow your institution's specific procedures to request waste pickup from the EHS department.[3] Do not pour this compound waste down the drain or dispose of it in the regular trash.[3]
Quantitative Data for Handling and Storage
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Data | Source(s) |
| Molecular Weight | 319.4 g/mol | [1] |
| CAS Number | 451496-96-1 | [1] |
| Solubility | DMF: 25 mg/mlDMSO: 5 mg/mlEthanol: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Stock Solution Storage | Store prepared stock solutions at -20°C for up to 1 month or -80°C for up to 6 months to prevent inactivation. | [2] |
Experimental Protocol: Decontamination of Laboratory Glassware
This protocol provides detailed methodology for cleaning and decontaminating non-disposable glassware that has been in contact with this compound.
-
Initial Solvent Rinse : a. In a chemical fume hood, perform an initial rinse of the glassware surface with a small amount of an appropriate solvent in which this compound is soluble (e.g., Ethanol or DMSO).[1] b. Swirl the solvent to ensure it contacts all interior surfaces. c. Decant the solvent rinsate into the designated liquid hazardous waste container.[3] d. Repeat this rinse two more times (for a total of three rinses).
-
Washing : a. After the triple rinse, wash the glassware thoroughly with a standard laboratory detergent and warm water. b. Use appropriate brushes to scrub all surfaces.
-
Final Rinse : a. Rinse the glassware thoroughly with tap water to remove all detergent. b. Perform a final rinse with deionized water to remove any remaining impurities.
-
Drying : a. Allow the glassware to air dry completely or place it in a drying oven before reuse.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
